Licogliflozin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJAMQQAAMJFGB-ZQGJOIPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291094-73-9 | |
| Record name | Licogliflozin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291094739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licogliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LICOGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57J06X6EI0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Chemical Synthesis of Licogliflozin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licogliflozin (LIK066) is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2), which has been investigated for its therapeutic potential in managing obesity and type 2 diabetes.[1][2] By targeting both SGLT1 in the intestines and SGLT1/2 in the kidneys, this compound reduces intestinal glucose absorption and increases urinary glucose excretion, offering a dual mechanism for glycemic control and weight management.[3][4] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Rationale
The development of SGLT2 inhibitors marked a significant advancement in the treatment of type 2 diabetes by promoting urinary glucose excretion.[4][5] Building on this, the dual inhibition of both SGLT1 and SGLT2 presents a synergistic approach. SGLT1 is primarily responsible for glucose and galactose absorption in the small intestine, while SGLT2 handles the majority of glucose reabsorption in the kidneys.[3][4] The rationale behind dual inhibition is to simultaneously reduce caloric intake from the gut and enhance caloric loss through urine, thereby addressing both hyperglycemia and obesity.[3] this compound was developed as a potent dual inhibitor with this therapeutic strategy in mind.[3]
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting SGLT1 and SGLT2.[1]
-
SGLT2 Inhibition: In the proximal renal tubules, SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[5] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][5]
-
SGLT1 Inhibition: SGLT1 is the primary transporter for the absorption of dietary glucose and galactose in the intestine.[3] Inhibition of intestinal SGLT1 by this compound reduces the absorption of these monosaccharides, contributing to a reduction in postprandial glucose excursions and overall caloric intake.[3][4] SGLT1 is also responsible for the reabsorption of the remaining 10% of filtered glucose in the kidneys, which is also blocked by this compound.[4]
The dual inhibition of SGLT1 and SGLT2 by this compound provides a comprehensive approach to managing metabolic disorders by impacting glucose homeostasis at two key sites.
Signaling Pathway of SGLT1/2 Inhibition
Caption: Mechanism of this compound via SGLT1 and SGLT2 inhibition.
Chemical Synthesis
The chemical synthesis of this compound, an aryl C-glucoside, involves the formation of a stable carbon-carbon bond between the glucose moiety and the aglycone. A reported discovery route for the synthesis of this compound is outlined below.
Synthesis Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2016142950A1 - A novel process for preparing (2s,3r,4r,5s,6r)-2-{3-[5-[4-fluoro-phenyl)- thiophen-2-ylmethyl]-4-methyl-phenyl}-6-hydroxymethyl-tetrahydro-pyran-3,4,5- triol and its stable amorphous hemihydrate form - Google Patents [patents.google.com]
The Impact of Licogliflozin on Intestinal Glucose and Galactose Absorption: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Licogliflozin is a potent dual inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2. Its mechanism of action extends beyond the renal glucose excretion mediated by SGLT2 inhibition to the direct inhibition of intestinal SGLT1, a key transporter responsible for the absorption of dietary glucose and galactose. This dual action positions this compound as a therapeutic agent with significant effects on postprandial glycemic control and overall energy balance. This technical guide provides an in-depth analysis of the available clinical data on the effects of this compound on glucose and, by extension, galactose absorption. It details the experimental methodologies employed in key studies and presents the quantitative outcomes in a structured format for ease of comparison. Furthermore, this document visualizes the core signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying mechanisms.
Mechanism of Action: Dual Inhibition of SGLT1 and SGLT2
This compound competitively inhibits both SGLT1 and SGLT2. SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering plasma glucose levels.
SGLT1 is predominantly found in the brush border membrane of the small intestine, where it mediates the active transport of glucose and galactose from the intestinal lumen into the enterocytes.[2] Inhibition of intestinal SGLT1 by this compound directly reduces the absorption of these monosaccharides, leading to a blunted postprandial glucose excursion and a reduction in caloric uptake.[3] This intestinal effect is also associated with an increase in the delivery of unabsorbed carbohydrates to the distal gut, which can influence incretin hormone secretion.[2]
Quantitative Effects on Glucose Absorption
Clinical studies have demonstrated a significant and dose-dependent effect of this compound on postprandial glucose levels, a direct consequence of reduced intestinal glucose absorption. The primary method for assessing this has been the oral glucose tolerance test (OGTT).
Data from Oral Glucose Tolerance Tests (OGTT)
| Study Population | This compound Dose | Duration of Treatment | Key Finding on Glucose Absorption | Citation |
| Patients with Type 2 Diabetes | 300 mg (single dose) | Single Dose | 93% reduction in incremental AUC0-4h of plasma glucose during an OGTT. | [1] |
| Patients with Type 2 Diabetes | 300 mg (single dose) | Single Dose | 48% maximal reduction in plasma glucose excursion following an OGTT. | [4] |
| Obese Patients | 150 mg once daily | 12 weeks | 21% reduction in postprandial glucose excursion. | [1] |
Data from Continuous Glucose Monitoring (CGM)
| Study Population | This compound Dose | Duration of Treatment | Key Finding on Glucose Levels | Citation |
| Patients with Type 2 Diabetes | 15 mg once daily | 14 days | 26% reduction in 24-hour average glucose levels. | [1] |
Effects on Galactose Absorption
Experimental Protocols
A detailed understanding of the methodologies used in clinical trials is crucial for the interpretation of the presented data.
Oral Glucose Tolerance Test (OGTT) Protocol
The OGTT is a standardized procedure to assess the body's response to a glucose load. While specific details may vary between studies, a general protocol can be outlined.
Detailed Steps:
-
Patient Preparation: Participants are typically required to fast for at least 8 hours overnight prior to the test.[4]
-
Baseline Blood Sample: A fasting blood sample is collected to determine baseline glucose and insulin levels.[4]
-
Glucose Administration: A standard oral glucose load, typically 75 grams dissolved in water, is consumed by the participant.[5]
-
Post-Load Blood Sampling: Blood samples are collected at specific intervals after glucose ingestion. While the exact timing can vary, common time points include 30, 60, 90, and 120 minutes.[5] In some this compound studies, the incremental Area Under the Curve (AUC) was calculated over a 4-hour period.[1]
-
Biochemical Analysis: Plasma or serum from the collected blood samples is analyzed for glucose and insulin concentrations using standard laboratory techniques.
-
Data Analysis: The primary endpoint is often the change in the incremental AUC for plasma glucose, which represents the total glucose excursion above baseline. Reductions in this parameter indicate decreased glucose absorption.
Continuous Glucose Monitoring (CGM)
CGM provides a more comprehensive picture of glycemic control over an extended period.
Methodology:
-
Device Placement: A small sensor is inserted subcutaneously, typically in the abdomen or the back of the arm. This sensor measures interstitial glucose levels.
-
Data Collection: The sensor continuously records glucose readings at frequent intervals (e.g., every 5-15 minutes) for several days or weeks.[4]
-
Data Analysis: The collected data allows for the calculation of various glycemic metrics, including 24-hour average glucose, time in range, and glycemic variability. A reduction in the 24-hour average glucose is indicative of improved overall glycemic control, partly attributable to reduced glucose absorption.[1]
Signaling Pathways and Downstream Effects
The inhibition of intestinal SGLT1 by this compound has downstream effects on incretin hormone secretion. By increasing the delivery of unabsorbed glucose to the distal small intestine and colon, this compound can stimulate the release of glucagon-like peptide-1 (GLP-1) from L-cells.[2]
Conclusion
This compound, through its dual SGLT1/SGLT2 inhibitory action, presents a multifaceted approach to glycemic control and weight management. The inhibition of intestinal SGLT1 leads to a clinically significant reduction in glucose absorption, as evidenced by data from oral glucose tolerance tests and continuous glucose monitoring. While direct quantitative data on the inhibition of galactose absorption in humans is currently lacking, the known function of SGLT1 strongly suggests a parallel effect. The methodologies employed in clinical trials, primarily OGTTs and CGM, provide robust evidence for the pharmacodynamic effects of this compound on postprandial hyperglycemia. Further research specifically quantifying the impact on galactose absorption would provide a more complete understanding of its intestinal effects. The downstream modulation of incretin pathways further underscores the complex and beneficial metabolic consequences of SGLT1 inhibition. This technical guide summarizes the current state of knowledge, providing a valuable resource for researchers and professionals in the field of metabolic drug development.
References
- 1. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. sochob.cl [sochob.cl]
- 5. Determination of Postprandial Glycemic Responses by Continuous Glucose Monitoring in a Real-World Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on Licogliflozin for Obesity and Weight Loss: An In-depth Technical Guide
A Note on Data Availability: Publicly available preclinical research detailing in vivo animal studies specifically for licogliflozin is limited. Therefore, this guide will establish the mechanism of action of this compound as a dual sodium-glucose cotransporter 1 and 2 (SGLT1/2) inhibitor and will present representative preclinical data and experimental protocols from studies on other SGLT inhibitors, such as sotagliflozin (a dual SGLT1/2 inhibitor) and empagliflozin (a selective SGLT2 inhibitor), to illustrate the expected preclinical findings for this class of drugs in the context of obesity and weight loss.
Introduction to this compound and its Mechanism of Action
This compound is a potent, orally active dual inhibitor of SGLT1 and SGLT2.[1] This dual-inhibition mechanism is central to its therapeutic potential in managing obesity. SGLT2 is primarily responsible for the reabsorption of glucose in the kidneys, and its inhibition leads to caloric loss through urinary glucose excretion.[2][3] SGLT1 is predominantly found in the small intestine, where it mediates the absorption of glucose and galactose.[1] Inhibition of intestinal SGLT1 reduces calorie uptake from carbohydrates and has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play a role in appetite suppression and glucose homeostasis.[1][4] The combined inhibition of SGLT1 and SGLT2 is hypothesized to induce weight loss through complementary mechanisms: reduced caloric absorption from the gut and increased caloric excretion through the urine.
Preclinical Data on SGLT Inhibition in Obesity Animal Models
The following tables summarize quantitative data from preclinical studies on SGLT inhibitors in diet-induced obese (DIO) animal models. These data are representative of the expected effects of a dual SGLT1/2 inhibitor like this compound.
Table 1: Effects of SGLT Inhibition on Body Weight and Fat Mass in Diet-Induced Obese Mice
| Compound | Animal Model | Diet | Dosage | Duration | Change in Body Weight | Change in Fat Mass | Reference |
| Sotagliflozin | C57BL/6J Mice | High-Fat Diet (HFD) | Not specified | 12 weeks | No significant change vs. HFD control | No significant change vs. HFD control | [5] |
| Empagliflozin | C57BL/6J Mice | Western Diet (WD) | Supplemented in diet | 10 weeks | Prevented weight gain vs. WD control | Significantly smaller adipose tissue depots vs. WD control | [6] |
| Dapagliflozin | C57BL/6J Mice | High-Fat Diet (HFD) | 1 mg/kg/day | 4 weeks | No significant change vs. HFD control | Reduced increase in fat mass vs. HFD control | [3] |
| Tofogliflozin | DIO Rats | High-Fat Diet (HFD) | Mixed in diet | 9 weeks | Attenuated body weight gain | Decreased body fat mass | [7] |
Table 2: Metabolic Effects of SGLT Inhibition in Diet-Induced Obese Animal Models
| Compound | Animal Model | Diet | Key Metabolic Findings | Reference |
| Sotagliflozin | High-Fat Diet Fed Mice | HFD | Reduced hepatic triglycerides and cholesterol | [8] |
| Empagliflozin | Western Diet Fed Mice | WD | Prevented hyperglycemia and hyperinsulinemia; Prevented hepatic steatosis | [6] |
| Dapagliflozin | High-Fat Diet Fed Mice | HFD | Enhanced fat utilization and browning of adipose tissue | [3] |
| Tofogliflozin | DIO Rats | HFD | Increased fatty acid oxidation; Decreased plasma triglycerides | [7] |
Experimental Protocols for Preclinical Obesity Studies
Below is a representative experimental protocol for evaluating the efficacy of an SGLT inhibitor in a diet-induced obesity mouse model, based on methodologies from published studies.[3][6]
3.1. Animal Model and Diet-Induced Obesity
-
Species and Strain: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and hepatic steatosis when fed a high-fat diet.[6][9]
-
Acclimatization: Mice are typically acclimated for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Induction of Obesity: Following acclimatization, mice are switched to a high-fat diet (HFD), often containing 60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype.[5][9] A control group is maintained on a standard or control diet.
3.2. Drug Formulation and Administration
-
Formulation: The SGLT inhibitor is typically formulated in a vehicle such as 0.5% carboxymethylcellulose.
-
Administration: The compound can be administered via oral gavage once daily or mixed directly into the diet.[3][7] A vehicle control group receives the formulation without the active compound.
3.3. In-Life Measurements
-
Body Weight and Food/Water Intake: Body weight and food and water consumption are measured regularly (e.g., daily or weekly).
-
Metabolic Monitoring: Towards the end of the study, mice may be housed in metabolic cages to measure parameters such as oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.
-
Glucose Tolerance Tests: An oral glucose tolerance test (OGTT) or an intraperitoneal glucose tolerance test (IPGTT) is often performed to assess glucose homeostasis.
3.4. Terminal Procedures and Analyses
-
Blood Collection: At the end of the study, blood is collected for the analysis of plasma glucose, insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.
-
Tissue Collection and Analysis: Key tissues such as the liver, adipose tissue (e.g., epididymal, subcutaneous), and muscle are collected, weighed, and processed for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., markers of lipogenesis, fatty acid oxidation, and inflammation). Body composition (fat mass, lean mass) can be determined by techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).[6]
Visualizations: Signaling Pathways and Experimental Workflows
4.1. Signaling Pathway of Dual SGLT1/2 Inhibition
Caption: Proposed mechanism of weight loss by this compound.
4.2. Experimental Workflow for a Preclinical Obesity Study
References
- 1. Dose‐dependent reduction in body weight with LIK066 (this compound) treatment in Japanese patients with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium glucose cotransporter 2 inhibitor dapagliflozin depressed adiposity and ameliorated hepatic steatosis in high-fat diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload [frontiersin.org]
- 6. Empagliflozin protects mice against diet-induced obesity, insulin resistance and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. biocytogen.com [biocytogen.com]
The Role of Licogliflozin in Ameliorating Insulin Resistance in Polycystic Ovary Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, frequently characterized by insulin resistance and compensatory hyperinsulinemia, which are key drivers of its metabolic and reproductive pathologies, including hyperandrogenism. This technical guide delves into the emerging role of licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2), in addressing insulin resistance in PCOS. Through a detailed examination of a pivotal phase 2 clinical trial, this document outlines the mechanism of action, experimental protocols, and quantitative outcomes associated with this compound treatment in this patient population. The guide aims to provide a comprehensive resource for researchers and drug development professionals exploring novel therapeutic avenues for PCOS.
Introduction: Insulin Resistance in PCOS and the Rationale for SGLT Inhibition
Insulin resistance in PCOS is a multifaceted phenomenon that exacerbates the syndrome's hyperandrogenic phenotype. Elevated insulin levels stimulate ovarian theca cells to produce androgens and decrease the hepatic synthesis of sex hormone-binding globulin (SHBG), thereby increasing the bioavailability of free androgens. Traditional insulin-sensitizing agents have shown some efficacy, but the development of SGLT inhibitors offers a novel, insulin-independent mechanism to improve glycemic control and, consequently, reduce hyperinsulinemia.
This compound, by inhibiting both SGLT1 in the gastrointestinal tract and SGLT2 in the renal tubules, reduces glucose absorption from the gut and reabsorption from the kidneys, respectively. This dual inhibition leads to a reduction in postprandial glucose and insulin excursions, making it a promising therapeutic candidate for the management of insulin resistance in PCOS.
Mechanism of Action of this compound in the Context of PCOS
The primary mechanism of this compound's action is the inhibition of SGLT1 and SGLT2. SGLT2 is responsible for the majority (approximately 90%) of glucose reabsorption in the kidneys, while SGLT1 is the primary transporter for glucose and galactose absorption in the small intestine and is also responsible for the reabsorption of the remaining glucose in the kidneys. By blocking these transporters, this compound induces glycosuria and reduces intestinal glucose uptake, leading to lower plasma glucose levels. This, in turn, lessens the stimulus for insulin secretion from pancreatic β-cells, thereby ameliorating the hyperinsulinemic state characteristic of PCOS. The reduction in circulating insulin is hypothesized to decrease the stimulation of ovarian androgen production, a key pathological feature of PCOS.
Signaling Pathway: Hypothesized Mechanism of this compound in Ameliorating Hyperandrogenism in PCOS
Caption: Hypothesized mechanism of this compound in PCOS.
Key Clinical Trial Evidence: A Phase 2 Study
A significant body of evidence for the role of this compound in PCOS comes from a randomized, double-blind, placebo-controlled, multicenter, phase 2 trial conducted by Tan et al. (2021).
Experimental Protocol
Study Design:
-
Type: Randomized, placebo-controlled, double-blind, multicenter, phase 2 trial.
-
Participants: 29 women with PCOS (phenotype A or B according to Rotterdam criteria), who were overweight or obese and insulin-resistant.
-
Intervention: Participants were randomized in a 1:1 ratio to receive either this compound 50 mg or a matching placebo three times a day (TID) for 14 days before meals.
-
Assessments: Efficacy and safety evaluations were performed on days 8, 15, and 22.
Inclusion Criteria:
-
Fulfillment of Rotterdam criteria for PCOS (phenotype A or B).
-
Overweight or obese.
-
Considered insulin resistant.
Primary and Secondary Endpoints:
-
Primary Endpoint: Effect on the geometric mean of serial free testosterone (FT) samples.
-
Secondary Endpoints: Parameters of insulin resistance, including total testosterone, androstenedione (A4), dehydroepiandrosterone (DHEA), dehydroepiandrosterone sulfate (DHEAS), and SHBG.
Methodologies:
-
Mixed Meal Tolerance Test (MMTT): At baseline and on day 15, a mixed meal test was performed. Fasting serial blood samples for glucose, FT, total testosterone, A4, DHEAS, and DHEA were collected in the morning, followed by the test meal with serial postprandial blood sampling over a 4-hour period.
-
Hormone and Metabolite Analysis: While the specific assays are not detailed in the provided search results, standard practice for such clinical trials involves highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for steroid hormone analysis to ensure accuracy.
Experimental Workflow
Unraveling the Molecular Reach of Licogliflozin: An In-Depth Analysis Beyond SGLT1/2 Inhibition
For Immediate Release
A comprehensive review of available scientific literature reveals that the pharmacological effects of licogliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2), are predominantly driven by its on-target activity. To date, no direct molecular targets of this compound beyond SGLT1 and SGLT2 have been identified in publicly accessible research. The significant systemic effects of the drug, including notable changes in gut hormone levels, are understood to be downstream consequences of SGLT1 inhibition in the gastrointestinal tract, rather than interactions with other specific molecular targets.
This technical guide provides a detailed examination of the indirect molecular mechanisms influenced by this compound, focusing on the signaling pathways of key incretin and gut hormones. This information is crucial for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's complete pharmacological profile.
Core Mechanism of Action: SGLT1 and SGLT2 Inhibition
This compound's primary mechanism of action is the competitive inhibition of SGLT1 and SGLT2. SGLT2 inhibition in the proximal tubules of the kidneys leads to decreased renal glucose reabsorption and subsequent glucosuria.[1] SGLT1, found in the small intestine and to a lesser extent in the kidneys, is responsible for the absorption of glucose and galactose.[2][3] Inhibition of intestinal SGLT1 by this compound reduces and delays carbohydrate absorption.[3] This action is central to the observed gastrointestinal side effects, such as diarrhea, and the significant alterations in gut hormone signaling.[1][4]
Indirect Effects on Gut Hormone Signaling Pathways
The most significant systemic effects of this compound, beyond glycemic control and weight loss, are the modulation of several key gut hormones. These changes are not due to direct binding of this compound to the hormone receptors but are a consequence of the altered nutrient flow in the intestine caused by SGLT1 inhibition.
A key clinical study demonstrated that treatment with this compound (15 mg once daily for 14 days) in patients with type 2 diabetes resulted in significant changes in post-oral glucose tolerance test (OGTT) levels of total glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and glucose-dependent insulinotropic polypeptide (GIP).[4]
Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY)
This compound treatment leads to a significant increase in the secretion of GLP-1 and PYY.[4] The accepted mechanism for this is the increased delivery of unabsorbed glucose to the distal small intestine, where it is fermented by the gut microbiota into short-chain fatty acids (SCFAs).[2] SCFAs then stimulate the intestinal L-cells to secrete GLP-1 and PYY.[2]
dot
References
- 1. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Licogliflozin's Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of licogliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). The document outlines the core inhibitory activities, details relevant experimental methodologies, and presents key data in a structured format for scientific professionals in the field of drug development.
Core Inhibitory Activity of this compound
This compound is a potent dual inhibitor of both SGLT1 and SGLT2. In vitro studies have demonstrated its high affinity for these transporters, with a notable selectivity for SGLT2.[1] This dual inhibition is central to its mechanism of action, impacting glucose absorption in both the intestines (via SGLT1) and the kidneys (via SGLT2).
Quantitative Inhibitory Potency
The half-maximal inhibitory concentrations (IC50) of this compound against human SGLT1 and SGLT2 have been determined in vitro. These values quantify the concentration of this compound required to inhibit 50% of the transporter activity.
| Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Human SGLT1 | 20.6[1] | ~35-fold |
| Human SGLT2 | 0.58[1] |
Experimental Protocols for In Vitro Characterization
The following sections describe the standard methodologies employed to characterize the inhibitory activity of SGLT inhibitors like this compound in a preclinical setting. While the precise details of the studies that generated the this compound-specific data are not publicly available, these protocols represent the current standards in the field.
SGLT1 and SGLT2 Inhibition Assay
The inhibitory potency of this compound on SGLT1 and SGLT2 is typically determined using a cell-based glucose uptake assay.
Objective: To measure the concentration-dependent inhibition of SGLT1- and SGLT2-mediated glucose transport by this compound.
General Methodology:
-
Cell Line Preparation: Human Embryonic Kidney 293 (HEK293) cells are stably transfected with plasmids encoding either human SGLT1 or human SGLT2. These cells will overexpress the respective transporter on their surface.
-
Cell Culture: The transfected cells are cultured in appropriate media until they form a confluent monolayer in multi-well plates.
-
Inhibitor Incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Substrate Addition: A radiolabeled or fluorescent glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells. This analog is a substrate for SGLT transporters.
-
Uptake and Termination: The cells are incubated with the substrate for a specific time to allow for transporter-mediated uptake. The uptake process is then terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular substrate.
-
Quantification:
-
For radiolabeled substrates, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
For fluorescent substrates, the intracellular fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis: The amount of substrate uptake at each this compound concentration is normalized to the uptake in control cells (no inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
SGLT Inhibition Assay Workflow
Binding Kinetics (Ki and Kd) Determination
While specific Ki (inhibition constant) and Kd (dissociation constant) values for this compound are not publicly available, these parameters are crucial for a detailed understanding of the inhibitor-transporter interaction. They are typically determined through kinetic studies.
Objective: To determine the mode of inhibition and the binding affinity of this compound for SGLT1 and SGLT2.
General Methodology for Ki Determination:
-
Assay Setup: A competitive binding assay is performed using the transfected cell lines as described above.
-
Variable Substrate Concentration: The assay is conducted with multiple fixed concentrations of this compound and a range of concentrations of the radiolabeled substrate.
-
Data Analysis: The initial rates of substrate uptake are measured at each substrate and inhibitor concentration. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot. The mode of inhibition (e.g., competitive, non-competitive) can be determined from the changes in Vmax and Km. The Ki value is then calculated from these kinetic parameters. For a competitive inhibitor, the relationship is given by: Km_app = Km * (1 + [I]/Ki), where Km_app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
Ki Determination Workflow
Off-Target Activity Screening
To assess the selectivity of a drug candidate, it is essential to screen it against a panel of other relevant biological targets. For a molecule like this compound, this would typically include a broad range of kinases and other transporters.
Objective: To evaluate the potential for off-target interactions of this compound.
General Methodology:
-
Target Panels: this compound would be tested against a large panel of purified kinases and cell lines expressing various other transporters.
-
Assay Formats:
-
Kinase Assays: Typically involve incubating the kinase, a substrate, and ATP with the test compound. The amount of phosphorylated substrate or ADP produced is then quantified.
-
Transporter Assays: Similar to the SGLT inhibition assay, using specific substrates for each transporter.
-
-
Data Analysis: The percent inhibition at a high concentration of this compound is determined. For any significant "hits," a full dose-response curve is generated to determine the IC50 value.
Signaling Pathways and Downstream Effects
The primary in vitro action of this compound is the direct inhibition of SGLT1 and SGLT2. The downstream signaling effects are largely a consequence of this inhibition in a physiological context. For instance, the inhibition of SGLT1 in intestinal L-cells is known to modulate the secretion of incretin hormones.
Incretin Hormone Secretion
Inhibition of SGLT1 in the gut leads to an increased concentration of glucose in the intestinal lumen. This can stimulate L-cells to secrete glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), and K-cells to modulate the secretion of glucose-dependent insulinotropic polypeptide (GIP). While this is an in vivo effect, it can be modeled in vitro using primary intestinal cell cultures or specific enteroendocrine cell lines (e.g., STC-1, GLUTag).
Incretin Modulation Pathway
Summary and Conclusion
This compound is a potent dual inhibitor of SGLT1 and SGLT2 with a significant in vitro selectivity for SGLT2. Its inhibitory activity can be thoroughly characterized using cell-based glucose uptake assays. While detailed binding kinetics and a comprehensive off-target profile for this compound are not publicly available, the standard methodologies for these assessments are well-established. The primary downstream signaling effects of this compound observed in vivo, such as the modulation of incretin hormones, are a direct consequence of its potent in vitro inhibition of SGLT1. This in-depth in vitro characterization is fundamental to understanding the pharmacological profile of this compound and its therapeutic potential.
References
Methodological & Application
Preparation of Licogliflozin Stock Solutions for Research Use
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Licogliflozin (CAS: 1291094-73-9) is a potent and selective dual inhibitor of sodium-glucose co-transporter 1 (SGLT1) and sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT1 is primarily responsible for glucose absorption in the gastrointestinal tract, while SGLT2 is the main transporter for glucose reabsorption in the kidneys.[3] By inhibiting both transporters, this compound has been investigated for its potential therapeutic effects in conditions such as obesity and type 2 diabetes.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo research settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.
| Property | Value | Reference |
| Molecular Weight | 416.46 g/mol | [2] |
| CAS Number | 1291094-73-9 | [6] |
| Appearance | White to off-white solid | [7] |
| Solubility | ||
| DMSO | 100 mg/mL (240.12 mM) with ultrasound | [7] |
| Water | 2 mg/mL (4.80 mM) with ultrasound | [7] |
| Ethanol | Soluble | [8] |
| Dimethylformamide | Soluble | [8] |
| PBS (pH 7.2) | 10 mg/mL (24.01 mM) with ultrasound and warming to 60°C | [7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 416.46 g/mol = 4.1646 mg
-
-
-
Weighing:
-
Carefully weigh out approximately 4.17 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C may also be applied if necessary.
-
-
Sterilization (Optional):
-
For cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a laminar flow hood to maintain sterility.
-
-
Aliquoting and Storage:
Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution to prepare working solutions in a cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the 10 mM DMSO stock solution in the cell culture medium to achieve the final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solution for your cell-based assays.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway of SGLT1/2 Inhibition
Caption: Mechanism of this compound action via SGLT1/2 inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. This compound | C23H28O7 | CID 52913524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application of Licogliflozin in the Study of Intestinal Glucose Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licogliflozin is a potent dual inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[1][2] SGLT1 is the primary transporter responsible for glucose and galactose absorption in the small intestine, while SGLT2 is predominantly responsible for glucose reabsorption in the kidneys.[1] By inhibiting SGLT1, this compound directly reduces the intestinal absorption of dietary glucose, making it a valuable tool for studying the mechanisms of intestinal glucose transport and its role in metabolic diseases.[1][3] These application notes provide an overview of this compound's characteristics and detailed protocols for its use in both in vitro and in vivo models of intestinal glucose transport.
Mechanism of Action
This compound competitively inhibits SGLT1 at the apical membrane of enterocytes, preventing the sodium-dependent uptake of glucose from the intestinal lumen. This leads to a reduction in postprandial glucose excursion and has downstream effects on incretin hormone secretion, such as glucagon-like peptide-1 (GLP-1).[2][3]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects observed in clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity |
| SGLT1 | 20.6 | >30-fold for SGLT2 |
| SGLT2 | 0.58 | |
| Data sourced from a 2020 study published in Obesity (Silver Spring).[1] |
Table 2: Effects of this compound on Glucose Metabolism and Body Weight in Clinical Trials
| Parameter | Dosage | Duration | Result |
| Body Weight | 150 mg once daily | 12 weeks | 5.7% average reduction vs. placebo[4] |
| 50 mg twice daily | 24 weeks | 3.83% mean adjusted percent change from baseline[1] | |
| 150 mg once daily | 24 weeks | 3.73% mean adjusted percent change from baseline[1] | |
| Postprandial Glucose Excursion | 300 mg single dose | - | 48% maximal reduction following an OGTT vs. placebo[4] |
| 24-hour Average Glucose | 15 mg once daily | 14 days | 26% reduction from baseline[4] |
| GLP-1 Secretion | 15 mg once daily | 14 days | 54% increase in total GLP-1 post-OGTT vs. placebo |
Experimental Protocols
Herein are detailed protocols for utilizing this compound in key experiments to investigate intestinal glucose transport.
Protocol 1: In Vitro Glucose Uptake Assay in Caco-2 Cells
This protocol describes how to measure the effect of this compound on glucose uptake in a widely used human intestinal epithelial cell line model.
1. Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For transport assays, seed Caco-2 cells on Transwell® permeable supports (e.g., 12-well plates) at a density of approximately 120,000 cells/cm².
-
Culture the cells for 21-28 days to allow for spontaneous differentiation into a polarized monolayer with well-developed microvilli and tight junctions, mimicking the intestinal barrier. Change the medium every 2-3 days.
2. Glucose Uptake Assay:
-
Wash the differentiated Caco-2 cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES (transport buffer).
-
Pre-incubate the cells for 60 minutes at 37°C with transport buffer in both the apical and basolateral compartments. For the this compound-treated groups, add the desired concentrations of this compound to the apical compartment during this pre-incubation step. Include a vehicle control group (e.g., DMSO).
-
To initiate the glucose uptake, replace the apical solution with a transport buffer containing a known concentration of D-glucose and a radiolabeled, non-metabolizable glucose analog such as 2-deoxy-D-[¹⁴C]glucose (2-DG).
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
Lyse the cells with 0.1 N NaOH containing 0.1% SDS.
-
Quantify the amount of 2-DG taken up by the cells using liquid scintillation counting.
-
Normalize the results to the total protein content of each well.
Protocol 2: Ex Vivo Intestinal Glucose Transport using Ussing Chambers
This protocol details the measurement of active glucose transport across an isolated segment of the small intestine and its inhibition by this compound.
1. Tissue Preparation:
-
Euthanize a mouse according to approved institutional protocols.
-
Immediately excise a segment of the desired intestinal region (e.g., jejunum).
-
Flush the lumen with ice-cold Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O₂ / 5% CO₂.
-
Open the intestinal segment along the mesenteric border and gently remove the outer muscle layers (seromuscular stripping) to isolate the mucosal-submucosal layer.
2. Ussing Chamber Setup:
-
Mount the isolated intestinal tissue between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.
-
Fill both chambers with equal volumes of warmed (37°C) and gassed KRB buffer.
-
Establish a stable baseline short-circuit current (Isc), which is a measure of net ion transport across the epithelium.
3. Measurement of Glucose-Stimulated Isc:
-
After the baseline Isc has stabilized, add D-glucose to the apical chamber to a final concentration of 10-45 mM. The increase in Isc (ΔIsc) represents the electrogenic transport of glucose via SGLT1.
-
To test the effect of this compound, pre-incubate the tissue with the desired concentration of this compound in the apical chamber for 20-30 minutes before adding the D-glucose.
-
The reduction in the glucose-stimulated ΔIsc in the presence of this compound provides a quantitative measure of its inhibitory effect on intestinal glucose transport.
-
At the end of each experiment, tissue viability can be confirmed by adding a secretagogue like carbachol or forskolin.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines how to assess the impact of this compound on systemic glucose absorption and tolerance in a live animal model.
1. Animal Preparation:
-
Fast mice overnight (16-18 hours) with free access to water.
-
Record the baseline body weight.
2. Drug Administration:
-
Administer this compound or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
3. Oral Glucose Challenge:
-
Administer a bolus of D-glucose solution (e.g., 2 g/kg body weight) via oral gavage. This is considered time zero (t=0).
4. Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (t=0) and at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations using a standard glucometer.
5. Data Analysis:
-
Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of this compound on glucose absorption and tolerance. A reduction in the AUC indicates decreased intestinal glucose uptake.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Pathophysiology of Polycystic Ovary Syndrome with Licogliflozin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2), as a tool to investigate the complex pathophysiology of Polycystic Ovary Syndrome (PCOS). The following protocols are based on methodologies from clinical studies and are intended to guide researchers in designing experiments to explore the interplay between metabolic dysregulation and hyperandrogenism in PCOS.
Introduction
Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. A key feature of PCOS is insulin resistance and subsequent compensatory hyperinsulinemia, which is thought to be a major driver of excess androgen production.
This compound (LIK066) is a dual SGLT1 and SGLT2 inhibitor that reduces plasma glucose levels by inhibiting glucose reabsorption in the kidneys (SGLT2) and the intestines (SGLT1). This dual action also leads to a significant reduction in insulin secretion. These characteristics make this compound a valuable pharmacological tool to probe the causal relationship between hyperinsulinemia and hyperandrogenism in women with PCOS.
Recent clinical evidence suggests that treatment with this compound can ameliorate hyperinsulinemia and reduce the levels of certain androgens in women with PCOS, highlighting its potential as both a therapeutic agent and a research tool.
Data Presentation
The following tables summarize the quantitative data from a phase 2, randomized, double-blind, placebo-controlled trial investigating the effects of this compound (50 mg three times a day for 2 weeks) in women with PCOS.
Table 1: Effects of this compound on Androgen Levels
| Parameter | This compound Group | Placebo Group | Percentage Change vs. Placebo | 90% Confidence Interval | P-value |
| Free Testosterone (FT) | No significant change | No significant change | -12% | 0.70-1.11 | 0.353 |
| Androstenedione (A4) | Reduced | No significant change | -19% | 0.68-0.99 | 0.089 |
| Dehydroepiandrosterone Sulfate (DHEAS) | Reduced | No significant change | -24% | 0.65-0.89 | 0.008 |
Table 2: Effects of this compound on Insulin Resistance Parameters
| Parameter | This compound Group | Placebo Group | Percentage Change vs. Placebo | 90% Confidence Interval | P-value |
| Hyperinsulinemia (MAXI) | Reduced | No significant change | -70% | 0.20-0.34 | <0.001 |
| Hyperinsulinemia (AUCI) | Reduced | No significant change | -68% | 0.25-0.41 | <0.001 |
Experimental Protocols
Protocol 1: Assessment of Hormonal Profiles
Objective: To determine the effect of this compound on circulating androgen levels.
Methodology:
-
Subject Recruitment: Recruit women diagnosed with PCOS according to the Rotterdam criteria (phenotypes A or B) who are overweight or obese and exhibit insulin resistance.
-
Study Design: A randomized, double-blind, placebo-controlled design is recommended.
-
Dosing Regimen: Administer this compound (e.g., 50 mg) or a matching placebo three times a day before meals for a predefined study duration (e.g., 14 days).
-
Blood Sampling: Collect fasting blood samples at baseline and at the end of the treatment period. Samples should be collected in the early morning.
-
Hormone Analysis:
-
Separate serum or plasma from blood samples by centrifugation and store at -80°C until analysis.
-
Measure concentrations of free testosterone, total testosterone, androstenedione, DHEA, and DHEAS.
-
Recommended Assay: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate steroid hormone quantification, especially at low concentrations.
-
Protocol 2: Assessment of Insulin Resistance
Objective: To evaluate the impact of this compound on insulin sensitivity and secretion.
Methodology:
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR):
-
Collect fasting blood samples for glucose and insulin measurements at baseline and at the end of the treatment period.
-
Calculate HOMA-IR using the following formula: HOMA-IR = (Fasting Glucose (mg/dL) x Fasting Insulin (µU/mL)) / 405.
-
A HOMA-IR value greater than 2 is indicative of insulin resistance.
-
-
Oral Glucose Tolerance Test (OGTT) with Insulin Measurement:
-
Patient Preparation: Instruct subjects to fast for at least 8-12 hours overnight prior to the test. They should consume a diet with adequate carbohydrates (>150g/day) for the three days preceding the test.
-
Procedure:
-
Collect a fasting blood sample (time 0).
-
Administer a standard 75g oral glucose solution.
-
Collect blood samples at 30, 60, 90, and 120 minutes after glucose ingestion.
-
-
Analysis: Measure glucose and insulin concentrations at each time point. Calculate the area under the curve (AUC) for both glucose and insulin to assess the overall glycemic and insulinemic response.
-
-
Mixed-Meal Tolerance Test (MMTT):
-
Rationale: An MMTT provides a more physiological assessment of insulin secretion and action compared to an OGTT.
-
Test Meal Composition: A standardized liquid meal (e.g., Ensure® or Boost®) with a defined macronutrient composition (e.g., 75g carbohydrates, 27g protein, 17g fat) should be used.
-
Procedure:
-
Collect a fasting blood sample (time 0).
-
Instruct the subject to consume the test meal within 10-15 minutes.
-
Collect blood samples at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after meal ingestion.
-
-
Analysis: Measure glucose, insulin, and C-peptide concentrations at each time point. The primary endpoints are often the maximum concentration (MAXI) and the area under the curve (AUCI) for insulin.
-
Mandatory Visualizations
Caption: Investigating PCOS Pathophysiology with this compound.
Caption: Experimental Workflow for a Clinical Investigation.
Application Notes and Protocols for Licogliflozin Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licogliflozin is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1][2] Its mechanism of action involves blocking glucose reabsorption in both the kidneys (primarily via SGLT2 and to a lesser extent SGLT1) and the intestines (via SGLT1).[1][3] This dual inhibition leads to increased urinary glucose excretion, reduced intestinal glucose absorption, and subsequent improvements in glycemic control and body weight.[1][4][5] Clinical studies have demonstrated that this compound can lead to significant reductions in body weight, waist circumference, and postprandial glucose excursions in individuals with obesity and type 2 diabetes.[4][5][6][7]
The distinct and complementary mechanisms of action of this compound make it a promising candidate for combination therapies to achieve synergistic effects on metabolic parameters. Combining this compound with agents that have different pharmacological targets could lead to enhanced efficacy in glycemic control, weight management, and cardiovascular risk reduction. This document provides detailed application notes and experimental protocols for designing and conducting preclinical and clinical studies to evaluate this compound in combination with other therapeutic agents, with a focus on glucagon-like peptide-1 receptor agonists (GLP-1 RAs).
Rationale for Combination Therapy
Combining this compound with other classes of metabolic drugs is a rational approach to target multiple pathophysiological pathways in complex diseases like type 2 diabetes and obesity.
-
This compound and GLP-1 Receptor Agonists (GLP-1 RAs): This is a particularly promising combination. GLP-1 RAs enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety.[8] The combination of SGLT1/2 inhibition and GLP-1 RA agonism can lead to additive or synergistic effects on glycemic control and weight loss.[9][10] Furthermore, both drug classes have demonstrated cardiovascular benefits, suggesting a potential for enhanced cardioprotection with combination therapy.[8][10]
-
Other Potential Combinations: Other rational combinations could include metformin, which primarily reduces hepatic glucose production, or dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase endogenous GLP-1 levels.
Preclinical Experimental Design and Protocols
In Vitro Studies
Objective: To investigate the synergistic or additive effects of this compound and a combination agent (e.g., a GLP-1 RA) on cellular glucose uptake, inflammation, and key signaling pathways.
Cell Models:
-
HEK293 cells stably expressing human SGLT1 or SGLT2: For specific glucose uptake inhibition assays.[11]
-
Caco-2 cells: A human intestinal epithelial cell line to model intestinal glucose transport via SGLT1.
-
HK-2 cells: A human kidney proximal tubule cell line endogenously expressing SGLT2.
-
3T3-L1 adipocytes or L6 myotubes: To study glucose uptake in fat and muscle cells.
-
RAW 264.7 macrophages: To investigate anti-inflammatory effects.
Experimental Protocols:
1. Glucose Uptake Assay (using 2-NBDG)
-
Principle: This non-radioactive assay uses a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake into cells.
-
Protocol:
-
Seed cells (e.g., HEK293-hSGLT1/2, Caco-2, or HK-2) in a 96-well black, clear-bottom plate and culture to confluence.
-
Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate cells with varying concentrations of this compound, the combination agent (e.g., liraglutide), or both for 30-60 minutes in KRH buffer. Include a vehicle control (e.g., DMSO).
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.
-
Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.
-
Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.
-
Normalize the fluorescence readings to the protein concentration in each well.
-
2. Cytokine Immunoassay (ELISA)
-
Principle: A sandwich ELISA to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in cell culture supernatants.
-
Protocol:
-
Culture RAW 264.7 macrophages in 24-well plates.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the presence or absence of this compound, the combination agent, or both for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., using a commercially available ELISA kit).[3][12]
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
-
3. Western Blotting for AMPK Signaling Pathway
-
Principle: To detect the phosphorylation status of key proteins in the AMPK signaling pathway, such as AMPK and Acetyl-CoA Carboxylase (ACC).
-
Protocol:
-
Culture cells (e.g., L6 myotubes) and treat with this compound, the combination agent, or both for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C. Use a loading control antibody like GAPDH or β-actin.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Table 1: In Vitro Study Parameters
| Parameter | Cell Line | Treatment Groups | Endpoints |
| Glucose Uptake | HEK293-hSGLT1/2, Caco-2, HK-2 | Vehicle, this compound, GLP-1 RA, this compound + GLP-1 RA | 2-NBDG fluorescence |
| Inflammation | RAW 264.7 | Vehicle, LPS, LPS + this compound, LPS + GLP-1 RA, LPS + this compound + GLP-1 RA | TNF-α, IL-6, MCP-1 levels (ELISA) |
| Signaling | L6 myotubes | Vehicle, this compound, GLP-1 RA, this compound + GLP-1 RA | p-AMPK/AMPK, p-ACC/ACC ratios (Western Blot) |
In Vivo Studies
Objective: To evaluate the efficacy and safety of this compound in combination with another agent in an animal model of obesity and/or type 2 diabetes.
Animal Models:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and glucose intolerance.[1][13]
-
Streptozotocin (STZ)-Induced Diabetic Rats: Sprague-Dawley rats treated with a single low dose of STZ (e.g., 42-65 mg/kg, i.p.) to induce hyperglycemia.[1][3]
Experimental Protocols:
1. Diet-Induced Obesity (DIO) Model Protocol
-
Protocol:
-
House male C57BL/6J mice (e.g., 6 weeks old) in a temperature-controlled facility with a 12-hour light/dark cycle.[4]
-
Randomize mice into two groups: a control group fed a low-fat diet (e.g., 10% kcal from fat) and a DIO group fed a high-fat diet (HFD; e.g., 60% kcal from fat).[1][13]
-
Monitor body weight and food intake weekly for 12-16 weeks.
-
After the induction period, randomize the DIO mice into treatment groups: Vehicle, this compound, Combination Agent (e.g., GLP-1 RA), and this compound + Combination Agent.
-
Administer treatments daily via oral gavage (for this compound) and/or subcutaneous injection (for GLP-1 RA) for a specified duration (e.g., 4-8 weeks).
-
Continue to monitor body weight and food intake.
-
Perform metabolic assessments such as an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at baseline and at the end of the treatment period.
-
At the end of the study, collect blood for biomarker analysis and tissues (liver, adipose tissue, muscle) for histological and molecular analysis.
-
2. Oral Glucose Tolerance Test (OGTT) Protocol
-
Protocol:
-
Fast the mice overnight (16-18 hours) with free access to water.[14]
-
Record the baseline blood glucose level from a tail snip using a glucometer (t=0).[5]
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[5]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[5]
-
Calculate the area under the curve (AUC) for glucose.
-
Table 2: In Vivo Study Parameters (DIO Model)
| Parameter | Animal Model | Treatment Groups | Duration | Primary Endpoints | Secondary Endpoints |
| Efficacy | C57BL/6J on HFD | Vehicle, this compound, GLP-1 RA, this compound + GLP-1 RA | 4-8 weeks | Change in body weight, Glucose AUC in OGTT | Food intake, Insulin levels, Lipid profile, Adipose tissue histology |
Clinical Trial Design and Protocols
Objective: To assess the efficacy and safety of this compound as an add-on therapy in patients with type 2 diabetes and/or obesity who are inadequately controlled on another antidiabetic agent (e.g., a GLP-1 RA).
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Study Population:
-
Inclusion Criteria:
-
Adults (e.g., 18-75 years of age).
-
Diagnosis of type 2 diabetes for at least 6 months.
-
HbA1c between 7.0% and 10.5%, inclusive.
-
Body Mass Index (BMI) ≥ 27 kg/m ².
-
Stable dose of the background therapy (e.g., GLP-1 RA) for at least 3 months prior to screening.
-
-
Exclusion Criteria:
-
Type 1 diabetes.
-
History of diabetic ketoacidosis.
-
Severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²).
-
History of recurrent severe hypoglycemia.
-
Use of other glucose-lowering agents that are not part of the background therapy.
-
Intervention:
-
Group 1: this compound (e.g., 50 mg once daily) + background therapy.
-
Group 2: Placebo + background therapy.
Study Duration: 24-52 weeks.
Endpoints:
-
Primary Endpoint: Change from baseline in HbA1c at week 24.
-
Secondary Endpoints:
-
Change from baseline in body weight.
-
Proportion of patients achieving HbA1c < 7.0%.
-
Proportion of patients achieving ≥5% weight loss.
-
Change from baseline in fasting plasma glucose.
-
Change from baseline in systolic and diastolic blood pressure.
-
Change from baseline in waist circumference.
-
Safety and tolerability (adverse events, vital signs, laboratory parameters).
-
-
Exploratory Endpoints:
-
Changes in lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Changes in markers of inflammation (e.g., hs-CRP).
-
Patient-reported outcomes (PROs) using validated questionnaires such as the Impact of Weight on Quality of Life-Lite (IWQOL-Lite) and the BODY-Q.[11]
-
Schedule of Assessments:
-
Screening (Week -2 to -1): Informed consent, inclusion/exclusion criteria, medical history, physical examination, vital signs, ECG, blood and urine samples.
-
Baseline (Week 0): Randomization, dispensing of study medication, all baseline assessments.
-
Follow-up Visits (e.g., Weeks 4, 12, 24, and 52): Efficacy and safety assessments, adverse event monitoring, medication compliance check.
Table 3: Clinical Trial Baseline Characteristics (Example)
| Characteristic | This compound Group | Placebo Group |
| Number of Patients | ~200 | ~200 |
| Age (years), mean (SD) | 58 (10) | 58 (10) |
| Sex (% female) | 50 | 50 |
| BMI ( kg/m ²), mean (SD) | 31 (4) | 31 (4) |
| HbA1c (%), mean (SD) | 8.5 (1.0) | 8.5 (1.0) |
| Fasting Plasma Glucose (mg/dL), mean (SD) | 170 (40) | 170 (40) |
| Duration of Diabetes (years), mean (SD) | 10 (7) | 10 (7) |
Table 4: Expected Efficacy Outcomes of Combination Therapy (Hypothetical)
| Endpoint | This compound + GLP-1 RA (Change from Baseline) | Placebo + GLP-1 RA (Change from Baseline) | Placebo-Adjusted Difference |
| HbA1c (%) | -1.5% | -0.5% | -1.0% |
| Body Weight (kg) | -5.0 kg | -1.5 kg | -3.5 kg |
| Systolic Blood Pressure (mmHg) | -5 mmHg | -2 mmHg | -3 mmHg |
Visualizations
Signaling Pathways
References
- 1. eptrading.co.jp [eptrading.co.jp]
- 2. mmpc.org [mmpc.org]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 9. The potent synergistic effects of the combination of liraglutide and canagliflozin on glycemic control and weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Therapy With Canagliflozin Plus Liraglutide Exerts Additive Effect on Weight Loss, but Not on HbA1c, in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. h-h-c.com [h-h-c.com]
- 13. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesonthenet.com [diabetesonthenet.com]
Troubleshooting & Optimization
Technical Support Center: Managing Gastrointestinal Side Effects of Licogliflozin in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during animal studies with licogliflozin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected gastrointestinal side effects in animal models?
A1: this compound is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). Inhibition of SGLT2 in the kidneys promotes urinary glucose excretion, while inhibition of SGLT1 in the small intestine delays glucose absorption. The primary gastrointestinal side effects observed with SGLT1 inhibition in animal models are diarrhea, loose stools, and potentially abdominal distension. These effects are dose-dependent and are considered a direct consequence of the drug's mechanism of action.
Q2: What is the underlying mechanism of this compound-induced diarrhea in animal studies?
A2: The diarrhea is primarily an osmotic diarrhea resulting from the inhibition of SGLT1 in the enterocytes of the small intestine. SGLT1 is the principal transporter for the absorption of glucose and galactose from the intestinal lumen. By inhibiting SGLT1, this compound causes an accumulation of these unabsorbed sugars in the intestinal lumen. This increases the osmotic pressure, drawing water into the intestines and leading to looser stool consistency and diarrhea.
Q3: In which animal species have the pharmacokinetics of this compound been studied?
A3: The absorption, metabolism, and excretion (AME) of this compound have been studied in male rats and dogs.[1] Oral absorption is rapid in both species.[1] Elimination is primarily through metabolism, with the majority of the dose excreted as metabolites.[1]
Q4: Are the gastrointestinal side effects of this compound expected to be similar across different animal species?
A4: While the fundamental mechanism of SGLT1 inhibition-induced diarrhea is expected to be consistent, the severity and incidence may vary between species due to differences in gastrointestinal physiology, diet, and drug metabolism. For instance, nonclinical toxicology studies of other SGLT inhibitors have been conducted in mice, rats, and dogs.[2]
Q5: How can I mitigate diarrhea in my animal subjects during a study with this compound?
A5: A key strategy to mitigate diarrhea is to modify the diet of the animals. Reducing the carbohydrate content, specifically glucose and galactose, in the chow can lessen the osmotic load in the intestine and thereby reduce the severity of diarrhea. This approach has been suggested to be effective in mitigating diarrhea associated with SGLT1 inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High incidence of severe diarrhea and dehydration in study animals | High dose of this compound leading to excessive SGLT1 inhibition and subsequent osmotic diarrhea. | 1. Review Dosing: Re-evaluate the dosage of this compound. Consider performing a dose-range finding study to identify a better-tolerated dose that still achieves the desired pharmacological effect. 2. Dietary Modification: Switch to a low-carbohydrate chow to reduce the substrate for SGLT1. 3. Hydration Support: Ensure animals have free access to water and consider providing hydration support with electrolyte solutions if necessary. |
| Variability in the severity of gastrointestinal side effects between animals | Individual differences in gut microbiota, intestinal transit time, or food consumption. | 1. Acclimatization: Ensure a sufficient acclimatization period for the animals before starting the experiment to stabilize their gut flora. 2. Standardized Feeding: Implement a standardized feeding protocol to ensure uniform food intake across all animals. 3. Monitor Gut Microbiota: If feasible, analyze fecal samples to assess for significant differences in gut microbiota composition between animals exhibiting severe versus mild symptoms. |
| Weight loss in treated animals exceeding expected levels | Could be a combination of reduced caloric uptake due to glucose malabsorption, dehydration, or reduced food intake due to discomfort. | 1. Monitor Food and Water Intake: Accurately measure daily food and water consumption to differentiate between reduced intake and malabsorption. 2. Assess Dehydration: Regularly check for signs of dehydration (e.g., skin turgor). 3. Caloric Content of Diet: Ensure the diet provides adequate caloric density, especially if switching to a low-carbohydrate formulation. |
Quantitative Data from Animal Studies with SGLT1 and Dual SGLT1/SGLT2 Inhibitors
While specific quantitative data for this compound in animal models is not publicly available, the following tables summarize findings from studies with other SGLT1 and dual SGLT1/SGLT2 inhibitors, which can serve as a reference.
Table 1: Effects of Sotagliflozin (LX4211) on Body Weight and Food Consumption in Rats and Dogs
| Species | Duration | Dose (mg/kg/day) | Change in Body Weight | Change in Food Consumption | Reference |
| Rat | 4 weeks | 10, 30, 100 (pooled) | Significantly less weight gain | Significantly more consumed | [3][4] |
| Rat | 13 weeks | 3, 10, 30, 100 | Impaired weight gain (not statistically significant) | Significant, dose-dependent increase | [3][4] |
| Dog | 4 weeks | 30, 100 (pooled) | Significantly less weight gain | Significantly more consumed | [3][4] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Side Effects in Rodents
This protocol provides a general framework for observing and quantifying the gastrointestinal side effects of this compound in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
1. Animal Model and Housing:
-
Species: Male/Female Sprague-Dawley rats or C57BL/6 mice.
-
Age: 8-10 weeks.
-
Housing: Individually housed in cages with wire mesh floors to allow for fecal collection.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Diet: Provide standard chow and water ad libitum. For mitigation studies, a low-carbohydrate diet can be introduced.
2. Dosing:
-
Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% methylcellulose in water).
-
Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 14 or 28 days).
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, mid, high).
3. Observations and Measurements:
-
Clinical Signs: Observe animals at least twice daily for clinical signs of toxicity, paying close attention to signs of gastrointestinal distress (e.g., lethargy, hunched posture, piloerection).
-
Body Weight: Record body weight daily.
-
Food and Water Consumption: Measure daily food and water intake.
-
Fecal Output and Consistency:
-
Place a collection tray under each cage.
-
Collect feces over a defined period (e.g., 4 or 24 hours) at baseline and at several time points during the study.
-
Count the number of fecal pellets.
-
Assess fecal consistency using a scoring system (e.g., 1=well-formed pellets, 2=soft/moist pellets, 3=diarrheic/unformed feces).
-
Measure the water content of the feces by weighing a sample before and after drying.
-
4. Data Analysis:
-
Compare body weight, food and water consumption, fecal output, and fecal consistency scores between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Assessment of Intestinal Glucose Absorption
This protocol, adapted from studies on other SGLT1 inhibitors, can be used to confirm the mechanism of action of this compound in the intestine.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
2. Procedure:
-
Fast animals overnight.
-
Administer this compound or vehicle orally.
-
After a set time (e.g., 30 minutes), administer an oral glucose load (e.g., 2 g/kg).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Measure plasma glucose concentrations.
3. Data Analysis:
-
Calculate the area under the curve (AUC) for the plasma glucose excursion.
-
A delayed and blunted glucose peak in the this compound-treated group compared to the vehicle group would indicate delayed intestinal glucose absorption.
Visualizations
Signaling Pathway of this compound-Induced Diarrhea
Caption: Mechanism of this compound-induced osmotic diarrhea.
Experimental Workflow for Assessing GI Side Effects
Caption: Workflow for a typical preclinical study of GI side effects.
References
Technical Support Center: Optimizing Licogliflozin Treatment Duration for Chronic Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing licogliflozin in chronic disease models. The information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor of Sodium-Glucose Co-transporter 1 (SGLT1) and Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 inhibition reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion. SGLT1 inhibition primarily occurs in the gastrointestinal tract, delaying glucose absorption. This dual action contributes to improved glycemic control and weight loss.
Q2: What is a typical starting point for treatment duration in a new chronic disease model?
A2: Based on clinical studies with this compound and preclinical studies with other SGLT inhibitors, a treatment duration of 8-12 weeks is a reasonable starting point for many chronic disease models, such as those for non-alcoholic steatohepatitis (NASH) or diabetic complications.[1][2][3] Longer-term studies of up to 25 weeks have been conducted in animal models to assess effects on more slowly progressing pathologies like renal damage.
Q3: Are there any known species differences in the metabolism of this compound?
A3: Yes, the primary biotransformation pathways for this compound differ between humans and preclinical animal models. In humans, direct glucuronidation is the major metabolic pathway. In contrast, oxidative metabolism is the predominant pathway in animal species. This is an important consideration when extrapolating metabolic effects and potential drug-drug interactions from animal models to humans.
Q4: What are the most commonly reported adverse effects in clinical trials that might be relevant for preclinical studies?
A4: The most frequently reported adverse event in human clinical trials of this compound is diarrhea, which is often dose-dependent and generally mild.[1][3] Other gastrointestinal effects include flatulence and abdominal pain.[3] Researchers should carefully monitor for these effects in animal models, as they can impact animal welfare, food and water intake, and ultimately, the study outcomes.
Troubleshooting Guides
Issue 1: High variability in glycemic response between animals.
-
Possible Cause: Inconsistent drug administration or absorption.
-
Troubleshooting Steps:
-
Ensure precise and consistent oral gavage technique if used.
-
Consider formulating this compound in a vehicle that enhances solubility and stability.
-
For diet-admixed formulations, monitor daily food intake for each animal to ensure consistent dosing.
-
Assess plasma drug concentrations at various time points to confirm consistent exposure.
-
-
-
Possible Cause: Underlying differences in disease progression among animals.
-
Troubleshooting Steps:
-
Ensure a homogenous cohort of animals at the start of the study by tightly controlling age, weight, and baseline disease parameters.
-
Increase the number of animals per group to improve statistical power.
-
Consider using a crossover study design if the disease model and washout period allow.
-
-
Issue 2: Animals are experiencing significant weight loss that is greater than expected.
-
Possible Cause: Dehydration due to increased urinary glucose and water excretion.
-
Troubleshooting Steps:
-
Ensure ad libitum access to water at all times.
-
Monitor water intake and urine output.
-
Consider providing a hydrogel or other water source within the cage, especially for singly housed animals.
-
Assess hydration status through skin turgor or other appropriate veterinary checks.
-
-
-
Possible Cause: Severe gastrointestinal side effects leading to reduced food intake.
-
Troubleshooting Steps:
-
Carefully monitor daily food consumption and body weight.
-
Observe animals for signs of gastrointestinal distress, such as changes in stool consistency.
-
If severe diarrhea is observed, consider reducing the dose of this compound.
-
Ensure the diet is palatable and easily accessible.
-
-
Issue 3: Lack of a significant therapeutic effect at the end of the planned treatment duration.
-
Possible Cause: Insufficient treatment duration for the specific chronic disease model.
-
Troubleshooting Steps:
-
Review literature for the typical timeframe of pathology development in your specific animal model. Some chronic conditions, like significant renal fibrosis, may require longer-term treatment to observe a therapeutic effect.
-
Consider running a pilot study with staggered endpoints to determine the optimal treatment window.
-
Analyze intermediate biomarkers of disease progression at earlier time points to confirm target engagement, even if the primary endpoint is not yet met.
-
-
-
Possible Cause: The chosen dose of this compound is too low for the animal model.
-
Troubleshooting Steps:
-
Conduct a dose-response study to determine the optimal therapeutic dose in your model.
-
Measure urinary glucose excretion to confirm a pharmacodynamic effect of SGLT2 inhibition.
-
Assess postprandial glucose levels to confirm a pharmacodynamic effect of SGLT1 inhibition.
-
-
Quantitative Data from Preclinical and Clinical Studies
Table 1: Summary of this compound Clinical Trial Durations and Outcomes
| Study Population | Treatment Duration | This compound Dose | Key Outcomes |
| Obese patients | 12 weeks | 150 mg once daily | 5.7% reduction in body weight vs. placebo.[2][3] |
| Patients with Type 2 Diabetes | 14 days | 15 mg once daily | 26% reduction in 24-hour average glucose levels.[2][3] |
| Patients with NASH | 12 weeks | 150 mg once daily | Significant reduction in serum alanine aminotransferase.[1] |
| Adults with overweight or obesity | 24 weeks | 2.5-150 mg once or twice daily | Dose-dependent weight loss; up to 5.4% vs. placebo over 48 weeks. |
Table 2: Examples of Treatment Durations for SGLT Inhibitors in Preclinical Chronic Disease Models
| SGLT Inhibitor | Animal Model | Chronic Disease | Treatment Duration | Key Findings |
| Empagliflozin | Obese Zucker Rat | Diabetic Nephropathy | 25 weeks | Attenuated renal damage and improved glucose tolerance. |
| Canagliflozin | ZDF Rats | Type 2 Diabetes | 4 weeks | Decreased HbA1c and improved insulin secretion.[4] |
| Ipragliflozin | STAM Mice | NASH | 5 weeks | Reduced hepatic steatosis, inflammation, and fibrosis.[5] |
| Dapagliflozin, Canagliflozin, Empagliflozin | Akimba Mice | Diabetic Kidney Disease | 8 weeks | Improved renal histology and reduced kidney to body weight ratio.[6] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Induction of Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
This compound (e.g., 10 mg/kg, administered via oral gavage once daily).
-
Positive control (optional, e.g., another anti-obesity agent).
-
-
Treatment Duration: 8-12 weeks.
-
Key Endpoints:
-
Weekly: Body weight, food and water intake.
-
Bi-weekly: Fasting blood glucose and insulin levels.
-
End of study:
-
Oral glucose tolerance test (OGTT).
-
Body composition analysis (e.g., DEXA or MRI).
-
Collection of plasma for lipid panel and inflammatory markers.
-
Harvesting of liver and adipose tissue for histology and gene expression analysis.
-
-
Protocol 2: Assessment of this compound in a Streptozotocin (STZ)-Induced Diabetic Nephropathy Rat Model
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 55 mg/kg) dissolved in citrate buffer. Diabetes is confirmed by blood glucose levels >250 mg/dL.
-
Treatment Groups:
-
Non-diabetic control + Vehicle.
-
Diabetic control + Vehicle.
-
Diabetic + this compound (e.g., 5 mg/kg, administered via oral gavage once daily).
-
-
Treatment Duration: 12-16 weeks.
-
Key Endpoints:
-
Weekly: Body weight, blood glucose, food and water intake.
-
Monthly: 24-hour urine collection to measure urinary albumin and creatinine excretion.
-
End of study:
-
Measurement of blood urea nitrogen (BUN) and serum creatinine.
-
Harvesting of kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.
-
Gene and protein expression analysis of fibrotic and inflammatory markers in kidney tissue.
-
-
Visualizations
Caption: Mechanism of action for the dual SGLT1/2 inhibitor this compound.
Caption: General experimental workflow for testing this compound in a chronic disease animal model.
Caption: Decision tree for troubleshooting suboptimal efficacy in preclinical studies.
References
- 1. This compound for nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of canagliflozin on renal threshold for glucose, glycemia, and body weight in normal and diabetic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Variability in Experimental Results with Licogliflozin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with licogliflozin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and variability encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent levels of SGLT1 and SGLT2 inhibition in our cell-based assays. What are the potential causes?
A1: Variability in SGLT1/SGLT2 inhibition assays can arise from several factors:
-
Cell Line Integrity:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered protein expression, including SGLT1 and SGLT2.
-
Cell Health: Ensure high cell viability (>95%) before starting the experiment. Stressed or unhealthy cells can exhibit altered transporter function.
-
Expression Levels: SGLT1 and SGLT2 expression can vary between cell lines and even between different passages of the same cell line. Periodically verify expression levels using qPCR or Western blotting.
-
-
Compound Stability and Handling:
-
Fresh Preparation: this compound solutions may be unstable. It is recommended to prepare fresh solutions for each experiment from a powdered stock.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or transporter activity (typically <0.5%).
-
-
Assay Conditions:
-
Incubation Times: Optimize and strictly control the incubation times for both the compound and the substrate (e.g., 2-NBDG).
-
Temperature: Maintain a constant and optimal temperature (typically 37°C) throughout the assay, as temperature fluctuations can impact transporter kinetics.
-
Buffer Composition: Ensure the buffer composition, particularly sodium concentration, is consistent, as SGLT transporters are sodium-dependent.
-
Q2: Our glucose uptake assay results show high background fluorescence and a low signal-to-noise ratio. How can we improve this?
A2: High background and low signal in fluorescent glucose uptake assays (e.g., using 2-NBDG) are common issues. Consider the following troubleshooting steps:
-
Washing Steps: Increase the number and rigor of washing steps after 2-NBDG incubation to remove extracellular fluorescence. Use ice-cold PBS to minimize passive diffusion.
-
2-NBDG Concentration: Optimize the 2-NBDG concentration. While higher concentrations may seem to increase the signal, they can also lead to higher background and potential cytotoxicity.
-
Incubation Time: A shorter incubation time with 2-NBDG might reduce background uptake without significantly compromising the signal from active transport.
-
Cell Density: Optimize cell seeding density. Too few cells will result in a low signal, while over-confluent cells may have altered transporter expression and uptake.
-
Glucose Starvation: Ensure an adequate glucose starvation period before adding 2-NBDG to maximize its uptake through glucose transporters.
Q3: We are observing off-target effects that are not consistent with SGLT1/SGLT2 inhibition. What could be the cause?
A3: While this compound is a potent SGLT1/2 inhibitor, off-target effects can occur, especially at higher concentrations.
-
Concentration Range: Use the lowest effective concentration of this compound possible, based on its known IC50 values, to minimize the risk of off-target effects.
-
Control Experiments: Include appropriate controls, such as a known selective SGLT2 inhibitor (e.g., dapagliflozin) and a known selective SGLT1 inhibitor, to help differentiate between on-target and off-target effects.
-
Cell Line Specificity: Some cell lines may express other transporters or proteins that interact with this compound. Consider using a different cell line or a cell line with knockout of potential off-target proteins to investigate this.
-
Literature Review: Consult the literature for known off-target effects of other dual SGLT1/SGLT2 inhibitors, as these may provide insights into potential off-target mechanisms of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro and clinical studies.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| SGLT1 IC50 | 20.6 nM | Human | [1] |
| SGLT2 IC50 | 0.58 nM | Human | [1] |
| Selectivity (SGLT1/SGLT2) | >30-fold for SGLT2 | Human | [1] |
| Clinical Efficacy (Weight Loss vs. Placebo at 24 weeks) | |||
| 150 mg once daily | -3.73% | Human (Overweight/Obese) | [1] |
| 50 mg twice daily | -3.83% | Human (Overweight/Obese) | [1] |
| Clinical Efficacy (Weight Loss vs. Placebo at 12 weeks) | |||
| 150 mg once daily | -5.7% | Human (Obese) | [2] |
| Metabolic Effects in T2DM (14-day treatment) | |||
| Reduction in 24-hour average glucose | 26% | Human | [3] |
| Increase in Urinary Glucose Excretion (UGE24) | to 100 g | Human | [3] |
Key Experimental Protocols
SGLT1/SGLT2 Inhibition Assay using 2-NBDG
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on SGLT1 and SGLT2 transporters using the fluorescent glucose analog 2-NBDG.
Materials:
-
HEK293 cells stably expressing human SGLT1 or SGLT2
-
DMEM (glucose-free)
-
Fetal Bovine Serum (FBS)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
This compound
-
Phlorizin (a known SGLT inhibitor, as a positive control)
-
PBS (Phosphate-Buffered Saline)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hSGLT1 or HEK293-hSGLT2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Glucose Starvation: The next day, gently wash the cells twice with warm PBS. Then, add 100 µL of glucose-free DMEM to each well and incubate for 1-2 hours at 37°C.
-
Compound Incubation: Prepare serial dilutions of this compound and the positive control (phlorizin) in glucose-free DMEM. Remove the starvation medium and add 50 µL of the compound dilutions to the respective wells. Incubate for 30 minutes at 37°C.
-
2-NBDG Uptake: Prepare a 2X solution of 2-NBDG in glucose-free DMEM. Add 50 µL of the 2X 2-NBDG solution to each well (for a final 1X concentration) and incubate for 30-60 minutes at 37°C.
-
Terminate Uptake: Remove the 2-NBDG containing medium and wash the cells three times with 150 µL of ice-cold PBS per well.
-
Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Troubleshooting Common Artifacts in 2-NBDG Glucose Uptake Assays
-
High background: Can be caused by non-specific binding of 2-NBDG to the cell surface or plastic. Ensure thorough washing with ice-cold PBS.
-
Low signal: May result from low transporter expression, insufficient glucose starvation, or suboptimal 2-NBDG concentration and incubation time.
-
Cell death: High concentrations of 2-NBDG or prolonged incubation can be toxic to some cell lines. Perform a viability assay to determine the optimal conditions.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Investigating Off-Target Effects of Licogliflozin In Vitro
Welcome to the technical support center for researchers studying the dual SGLT1/2 inhibitor, licogliflozin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design, execute, and interpret in vitro experiments aimed at identifying and mitigating potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target mechanisms of this compound?
A1: this compound is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1][2][3][4] Its primary, or "on-target," effect is the inhibition of glucose reabsorption in the kidneys (via SGLT2) and glucose absorption in the intestines (via SGLT1), leading to increased urinary glucose excretion and reduced blood glucose levels.[1][2]
Potential "off-target" effects, which are effects not directly related to SGLT1/2 inhibition, have been observed with other SGLT inhibitors and may be relevant for this compound. These can be broadly categorized as:
-
Cardioprotective effects: SGLT2 inhibitors have shown cardiovascular benefits that may be independent of their glucose-lowering effects.[5] Putative mechanisms include inhibition of the Na+/H+ exchanger (NHE1) in cardiomyocytes, anti-inflammatory effects, and modulation of mitochondrial function.[5]
-
Anti-inflammatory effects: Some SGLT2 inhibitors have been shown to suppress inflammatory pathways, such as the NLRP3 inflammasome.
-
Effects on other transporters and receptors: Due to structural similarities with other molecules, this compound could potentially interact with a range of other proteins. A comprehensive off-target screening panel is the best way to identify such interactions.
Q2: How does the dual SGLT1/SGLT2 inhibition of this compound potentially lead to different off-target effects compared to selective SGLT2 inhibitors?
A2: The dual inhibitory action of this compound on both SGLT1 and SGLT2 may result in a unique off-target profile compared to selective SGLT2 inhibitors. SGLT1 is more broadly expressed than SGLT2, with significant presence in the intestine, heart, and other tissues.[6][7] Therefore, at concentrations that inhibit SGLT1, this compound might exert effects in these tissues that are not observed with selective SGLT2 inhibitors. For example, intestinal SGLT1 inhibition can lead to gastrointestinal side effects like diarrhea, which has been reported with this compound.[2] Researchers should consider the expression of both SGLT1 and SGLT2 in their in vitro models to dissect the specific contributions of each transporter to the observed effects.
Q3: We are observing unexpected changes in cell viability in our in vitro assay. Could this be an off-target effect of this compound?
A3: Unexpected changes in cell viability could indeed be an off-target effect. To investigate this, consider the following troubleshooting steps:
-
Dose-response curve: Determine the concentration at which cytotoxicity is observed. Is it within the expected therapeutic range for SGLT1/2 inhibition?
-
Control compounds: Compare the effects of this compound to a selective SGLT2 inhibitor and a selective SGLT1 inhibitor (if available) in your cell model. This can help to distinguish between effects mediated by each transporter and potential off-target effects.
-
Cell line selection: Ensure your chosen cell line is appropriate for studying the intended on-target effect. If you are investigating off-target effects, consider using a cell line that does not express SGLT1 or SGLT2 to isolate non-SGLT mediated effects.
-
Assay-specific troubleshooting: Refer to the troubleshooting guides for specific assays below (e.g., mitochondrial function assays) to rule out experimental artifacts.
Q4: How can we proactively screen for potential off-target liabilities of this compound in our research?
A4: A proactive approach to identifying off-target effects is highly recommended. The gold standard is to perform a broad off-target screening panel using radioligand binding and enzyme inhibition assays.[8][9][10][11] These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. Commercial services are available that offer such screening panels.[12][13] In the absence of a commercial screen, a literature search for the off-target profiles of structurally similar compounds can provide clues for candidate off-targets to investigate.
Troubleshooting Guides
Troubleshooting In Vitro SGLT Inhibition Assays
| Issue | Possible Cause | Recommended Solution |
| High variability in glucose uptake measurements | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by optimizing seeding protocols and performing cell counts before plating. |
| Fluctuation in incubation times. | Use a multichannel pipette or automated liquid handler for simultaneous addition of compounds and substrates. Precisely time all incubation steps. | |
| Instability of this compound in assay buffer. | Prepare fresh solutions of this compound for each experiment. Check the solubility and stability of the compound in your specific assay medium. | |
| Lower than expected potency (high IC50) | Suboptimal assay conditions (pH, temperature). | Optimize assay buffer pH and temperature to ensure optimal SGLT transporter function. |
| High protein binding of this compound in the assay medium. | Consider using a serum-free medium or a medium with a lower protein concentration if significant protein binding is suspected. | |
| Incorrect substrate concentration. | Use a substrate concentration at or below the Km for the transporter to ensure sensitive detection of inhibition. | |
| Inconsistent results between experiments | Cell line passage number. | Use cells within a defined low passage number range, as transporter expression can change with extensive passaging. |
| Reagent variability. | Use reagents from the same lot number for a series of experiments. Qualify new lots of critical reagents. |
Troubleshooting Off-Target Effect Assays
| Issue | Possible Cause | Recommended Solution |
| No effect observed in an off-target assay (e.g., NHE1 inhibition) | Insufficient concentration of this compound. | Test a broad range of concentrations, including those that are supraphysiological, to determine if an effect can be elicited. |
| Low expression of the off-target protein in the cell model. | Confirm the expression of the target protein (e.g., NHE1) in your cell line using techniques like Western blotting or qPCR. | |
| Assay is not sensitive enough. | Optimize the assay protocol to increase its sensitivity. This may involve adjusting substrate concentrations, incubation times, or the detection method. | |
| Conflicting results with published data for other SGLT inhibitors | Differences in experimental conditions. | Carefully compare your experimental protocol with the published methods, paying close attention to cell type, compound concentrations, and assay endpoints. |
| Specificity of this compound's off-target profile. | Recognize that the dual SGLT1/2 inhibition and unique chemical structure of this compound may lead to a different off-target profile compared to other SGLT inhibitors. |
Quantitative Data Summary
A comprehensive off-target binding and enzyme inhibition profile for this compound is not publicly available. The following tables provide a template for how such data would be presented and include the known on-target potencies. Researchers are encouraged to perform their own off-target screening to generate specific data for their experimental systems.
Table 1: On-Target Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human SGLT1 | In vitro inhibition | 20.6 | [1] |
| Human SGLT2 | In vitro inhibition | 0.58 | [1] |
Table 2: Example Off-Target Screening Panel for this compound (Hypothetical Data)
This table is for illustrative purposes only. The listed off-targets are based on known off-target activities of other SGLT inhibitors and should be experimentally verified for this compound.
| Target | Target Class | Assay Type | % Inhibition at 10 µM | IC50 (µM) |
| Receptors | ||||
| Adrenergic α1A | GPCR | Radioligand Binding | <20% | >10 |
| Dopamine D2 | GPCR | Radioligand Binding | <20% | >10 |
| Histamine H1 | GPCR | Radioligand Binding | <20% | >10 |
| Ion Channels | ||||
| hERG | Potassium Channel | Electrophysiology | <20% | >10 |
| Nav1.5 | Sodium Channel | Electrophysiology | 25% | >10 |
| Cav1.2 | Calcium Channel | Electrophysiology | <20% | >10 |
| Transporters | ||||
| NHE1 | Na+/H+ Exchanger | Functional Assay | 45% | 8.5 |
| SERT | Serotonin Transporter | Radioligand Binding | <20% | >10 |
| Enzymes | ||||
| COX-1 | Cyclooxygenase | Enzyme Inhibition | <20% | >10 |
| PDE4 | Phosphodiesterase | Enzyme Inhibition | <20% | >10 |
Experimental Protocols
Protocol 1: In Vitro SGLT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SGLT1 and SGLT2.
Materials:
-
Cell lines stably expressing human SGLT1 or SGLT2 (e.g., CHO or HEK293 cells)
-
Non-radiolabeled glucose analog (e.g., 2-NBDG) or radiolabeled non-metabolizable glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG)
-
This compound
-
Positive control inhibitor (e.g., phlorizin)
-
Cell culture medium and supplements
-
Assay buffer (e.g., Krebs-Ringer-Henseleit buffer)
-
Scintillation counter or fluorescence plate reader
-
96-well plates
Methodology:
-
Cell Culture: Culture the SGLT1- and SGLT2-expressing cells to confluence in 96-well plates.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in assay buffer.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the labeled glucose analog to all wells to initiate the uptake.
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Assay Termination and Lysis:
-
Aspirate the assay solution and rapidly wash the cells with ice-cold assay buffer to stop the transport.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
-
Detection:
-
For radiolabeled substrate, add the cell lysate to a scintillation vial with scintillation cocktail and count the radioactivity.
-
For fluorescent substrate, measure the fluorescence of the cell lysate using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (non-specific uptake in the presence of a high concentration of the positive control).
-
Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro NHE1 Inhibition Assay
Objective: To assess the inhibitory effect of this compound on Na+/H+ exchanger 1 (NHE1) activity.
Materials:
-
A suitable cell line with endogenous or overexpressed NHE1 (e.g., cardiomyocytes, HEK293 cells)
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
This compound
-
Selective NHE1 inhibitor as a positive control (e.g., cariporide)
-
Ammonium chloride (NH₄Cl)
-
Sodium-free and sodium-containing buffers
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Methodology:
-
Cell Seeding and Dye Loading:
-
Seed cells on glass coverslips or in 96-well black-walled, clear-bottom plates.
-
Load the cells with BCECF-AM according to the manufacturer's protocol.
-
-
Induction of Acidosis:
-
Perfuse the cells with a buffer containing NH₄Cl for a few minutes to induce an intracellular acid load upon washout.
-
-
pH Recovery Measurement:
-
Wash out the NH₄Cl with a sodium-free buffer to induce intracellular acidosis.
-
Switch to a sodium-containing buffer to initiate NHE1-mediated pH recovery.
-
Monitor the change in intracellular pH (pHi) over time by measuring the fluorescence ratio of BCECF at two excitation wavelengths.
-
-
Inhibitor Treatment:
-
Perform the pH recovery assay in the presence of different concentrations of this compound or the positive control (cariporide). The compounds should be present during the acidosis induction and recovery phases.
-
-
Data Analysis:
-
Calculate the initial rate of pHi recovery (dpHi/dt) for each condition.
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition of the pHi recovery rate against the log concentration of this compound to determine its inhibitory potency.
-
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Licogliflozin Dose-Response Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dose-response of licogliflozin for maximal efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2).[1][2][3] SGLT2 inhibition reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion.[3] SGLT1 inhibition primarily occurs in the intestine, reducing the absorption of glucose and galactose.[3] This dual action contributes to weight loss and improved glycemic control.[1][4] Furthermore, intestinal SGLT1 inhibition may stimulate the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which can further aid in blood glucose regulation and weight management.[3][4]
Q2: What is the expected efficacy of this compound in terms of weight loss at different doses?
Clinical studies have demonstrated a dose-dependent effect of this compound on weight loss. Higher doses generally lead to greater weight reduction, but also a higher incidence of gastrointestinal adverse events.[2][3][5] A 24-week study showed that the most significant weight loss was observed with the 50 mg twice-daily and 150 mg once-daily doses.[2][3] A 12-week study in Japanese patients with obesity also showed a dose-dependent reduction in body weight.[6]
Q3: How does this compound affect glycemic control?
This compound has been shown to improve glycemic control in patients with type 2 diabetes. A meta-analysis indicated a mean difference in HbA1c of -0.30% in obese diabetic patients treated with this compound compared to placebo.[1] A 14-day treatment with 15 mg once-daily this compound reduced 24-hour average glucose levels by 26%.[4][7] Single doses have also been shown to significantly reduce postprandial glucose excursion.[4][7][8]
Q4: What are the most common adverse events associated with this compound, and are they dose-dependent?
The most frequently reported adverse events are gastrointestinal, with diarrhea being the most common.[1][2][4][7] The incidence of these events is generally higher with increased doses of this compound.[2][3][5] Other reported gastrointestinal side effects include flatulence, abdominal pain, and abdominal distension.[7]
Troubleshooting Guide
Issue 1: High incidence of gastrointestinal side effects (e.g., diarrhea) in study participants.
-
Possible Cause: The gastrointestinal side effects are likely mechanism-based and related to the inhibition of SGLT1 in the gut, especially with high carbohydrate intake.[3]
-
Troubleshooting Steps:
-
Dose Adjustment: Consider if a lower dose of this compound might maintain a reasonable level of efficacy while improving tolerability. The 50 mg once-daily dose has been suggested to have a good balance between efficacy and tolerability.[2][3][5]
-
Dietary Modification: Counsel participants to reduce their intake of carbohydrates, particularly glucose and galactose, in the meal accompanying the this compound dose.[3]
-
Dosing Regimen: Evaluate if a twice-daily dosing regimen with lower individual doses could mitigate side effects compared to a single higher daily dose.
-
Issue 2: Suboptimal weight loss or glycemic control observed at a given dose.
-
Possible Cause: The dose may be too low for the specific patient population, or individual patient characteristics could be influencing the response.
-
Troubleshooting Steps:
-
Dose Escalation: If tolerability is good, a higher dose may be required to achieve the desired efficacy. Refer to the dose-ranging studies to select an appropriate higher dose.[2][3][6]
-
Patient Population: Analyze the baseline characteristics of the study population. Factors such as baseline weight, glycemic status, and diet can influence the outcomes.
-
Adherence: Ensure patient adherence to the treatment protocol and any dietary recommendations.
-
Issue 3: Unexpected variability in patient response.
-
Possible Cause: Variability in response can be due to genetic factors, differences in gut microbiota, or variations in dietary habits among participants.
-
Troubleshooting Steps:
-
Stratification: Analyze data based on baseline characteristics (e.g., glycemic status: normoglycemic, dysglycemic, T2DM) to identify any subgroups with a more pronounced response.[3]
-
Dietary Monitoring: Implement more rigorous monitoring of participants' dietary intake to assess its impact on efficacy and side effects.
-
Exploratory Biomarkers: Consider measuring biomarkers related to glucose metabolism and gut hormone secretion (e.g., GLP-1, PYY) to understand the mechanisms behind the variable responses.[4][7]
-
Data Presentation
Table 1: Dose-Response of this compound on Body Weight Change at 24 Weeks [2][3]
| Dose Regimen | Mean Adjusted Percent Change in Body Weight (%) | Responders with ≥5% Weight Loss (%) |
| Placebo | - | 12.8 |
| 50 mg once daily | - | Significant vs. Placebo |
| 150 mg once daily | -3.73 | 42.9 |
| 25 mg twice daily | - | Significant vs. Placebo |
| 50 mg twice daily | -3.83 | 45.3 |
Table 2: Dose-Dependent Efficacy of this compound in Japanese Patients with Obesity at 12 Weeks [6]
| Dose (once daily) | Placebo-Subtracted Mean % Change in Body Weight | Responders with ≥3% Weight Loss (%) |
| 2.5 mg | -1.99 | 15.8 |
| 10 mg | -3.00 | 55.6 |
| 25 mg | -3.54 | 50.0 |
| 50 mg | -3.91 | 56.7 |
| Placebo | - | 7.1 |
Table 3: Effect of this compound on Incretin Hormones (15 mg once daily for 14 days) [4][7]
| Hormone | Change vs. Placebo (post OGTT) |
| Total GLP-1 | +54% |
| PYY3-36 | +67% |
| GIP | -53% |
Experimental Protocols
Protocol 1: Dose-Response Study for Weight Management
-
Objective: To evaluate the dose-response relationship of different this compound dosing regimens on body weight in adults with overweight or obesity.
-
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][3]
-
Participants: Adults with a specified BMI range (e.g., ≥27 kg/m ²).
-
Intervention: Participants are randomized to receive one of several once-daily (e.g., 2.5 mg, 10 mg, 50 mg, 150 mg) or twice-daily (e.g., 2.5 mg, 5 mg, 25 mg, 50 mg) doses of this compound, or placebo, for a predefined period (e.g., 24 weeks).[3]
-
Primary Endpoint: The primary efficacy endpoint is the percent change in body weight from baseline to the end of the treatment period.[2][3]
-
Secondary Endpoints: Include the proportion of participants achieving ≥5% or ≥10% weight loss, and changes in waist circumference, HbA1c, blood pressure, and lipid profiles.[3]
-
Safety Assessment: Monitor adverse events, particularly gastrointestinal events, throughout the study.
-
Statistical Analysis: An ANCOVA model can be used to analyze the percent change in body weight, with treatment, baseline glycemic status, and region as factors, and baseline weight as a covariate.[3]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a dual SGLT1/SGLT2 inhibitor.
References
- 1. Dose-dependent efficacy and safety of this compound on obese adults: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose-dependent reduction in body weight with LIK066 (this compound) treatment in Japanese patients with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajmc.com [ajmc.com]
Technical Support Center: Improving the Translational Relevance of Preclinical Licogliflozin Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with the dual SGLT1/2 inhibitor, licogliflozin. Our goal is to enhance the translational relevance of your preclinical findings by addressing common challenges and providing standardized methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1][2] SGLT2 is predominantly responsible for glucose reabsorption in the kidneys, while SGLT1 is primarily responsible for glucose absorption in the intestine, with a smaller role in renal glucose reabsorption.[1][2][3] By inhibiting both transporters, this compound reduces blood glucose levels by increasing urinary glucose excretion and decreasing intestinal glucose absorption.[4]
Q2: What are the reported in vitro IC50 values for this compound?
Q3: What are the key differences in this compound's pharmacokinetics between preclinical species and humans?
A3: Oral absorption of this compound is rapid in rats, dogs, and humans (tmax < 1 h).[6] However, the primary route of elimination differs. In humans, elimination is mainly through metabolism, with direct glucuronidation being a major pathway. In animal species like rats and dogs, oxidative pathways are predominant.[6] Urinary excretion of this compound and its metabolites is also more significant in humans (around 56%) compared to animal models (19-41%).[6] These differences are critical to consider when extrapolating doses and predicting human exposure from preclinical data.
Q4: What are the most common adverse effects observed with this compound in clinical trials, and how can I monitor for translatable signs in my preclinical studies?
A4: The most frequently reported adverse events in clinical trials are gastrointestinal, including diarrhea, flatulence, abdominal pain, and abdominal distension.[7] In preclinical animal models, monitor for changes in stool consistency, fecal output, and signs of abdominal discomfort (e.g., writhing, abnormal posturing). Body weight changes should be carefully interpreted to distinguish between efficacy and adverse effects.
Troubleshooting Guides
In Vivo Studies
Issue 1: High variability in urinary glucose excretion (UGE) in rodent studies.
-
Potential Causes:
-
Inconsistent food and water intake: Fluctuations in consumption directly impact urine volume and glucose content.
-
Stress: Handling and housing conditions can induce stress, affecting physiological parameters.
-
Incomplete urine collection: Improper metabolic cage setup or animal positioning can lead to sample loss.
-
Strain and sex differences: Different rodent strains and sexes can exhibit varied responses.[8]
-
Diet composition: The carbohydrate content of the diet will significantly influence the amount of glucose available for excretion.[9][10][11]
-
-
Troubleshooting Steps:
-
Acclimatize animals: Allow for an adequate acclimatization period to the metabolic cages before the study begins to minimize stress.
-
Ensure consistent diet and hydration: Provide ad libitum access to a standardized diet and water. Monitor and record food and water consumption.
-
Optimize urine collection: Ensure metabolic cages are functioning correctly to separate feces and urine effectively. Check for leaks or areas where urine can be trapped.
-
Standardize experimental conditions: Use animals of the same strain, sex, and age. Conduct experiments at the same time of day to minimize circadian rhythm effects.[12][13]
-
Consider paired study design: If variability remains high, consider a crossover or paired study design where each animal can serve as its own control.
-
Issue 2: Difficulty differentiating between weight loss due to efficacy and malaise/adverse effects.
-
Potential Causes:
-
Gastrointestinal distress: As a dual SGLT1/2 inhibitor, this compound can cause GI side effects leading to reduced food intake and subsequent weight loss.[7]
-
Dehydration: Increased urinary glucose excretion can lead to osmotic diuresis and dehydration if not compensated by adequate water intake.
-
General malaise: The compound may induce non-specific signs of sickness.
-
-
Troubleshooting Steps:
-
Monitor food and water intake: A significant drop in consumption may indicate malaise.
-
Observe animal behavior: Look for signs of distress such as lethargy, piloerection, or hunched posture.
-
Assess hydration status: Monitor for signs of dehydration, such as skin tenting and reduced urine output (despite glycosuria).
-
Include a pair-fed control group: This group receives the same amount of food as the this compound-treated group consumes. This helps to distinguish between the effects of caloric restriction and the direct metabolic effects of the drug.
-
Dose-response analysis: A well-designed dose-response study can help identify a therapeutic window where efficacy is observed without significant adverse effects.
-
In Vitro Assays
Issue 3: High background or low signal-to-noise ratio in glucose uptake assays.
-
Potential Causes:
-
Suboptimal cell health: Cells that are overgrown, senescent, or unhealthy will have altered transporter expression and function.
-
Incorrect buffer composition: The presence or absence of sodium is critical for SGLT-mediated transport.[14]
-
Insufficient washing: Residual radiolabeled or fluorescent glucose can lead to high background.
-
Low transporter expression: The cell line used may not express sufficient levels of SGLT1 or SGLT2.
-
-
Troubleshooting Steps:
-
Optimize cell culture conditions: Ensure cells are seeded at an appropriate density and are in a logarithmic growth phase.
-
Validate buffer composition: Use a sodium-containing buffer for SGLT-mediated uptake and a sodium-free buffer (e.g., replacing NaCl with choline chloride) to determine non-SGLT mediated uptake.[14]
-
Improve washing steps: Increase the number and volume of washes with ice-cold buffer to effectively remove extracellular glucose.
-
Use a stable cell line with confirmed transporter expression: If using a transient transfection system, verify expression levels. Consider using a cell line stably overexpressing human SGLT1 or SGLT2.[15]
-
Optimize substrate concentration and incubation time: Determine the optimal concentration of the glucose analog and the incubation time to maximize the signal window.[14]
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Tmax (h) | Estimated Oral Absorption (%) | Primary Elimination Route |
| Rat | < 1 | 87% | Oxidative Metabolism |
| Dog | < 1 | 100% | Oxidative Metabolism |
| Human | < 1 | 77% | Glucuronidation & Oxidative Metabolism |
Data sourced from PubMed.[6]
Table 2: In Vitro Inhibitory Activity of a Representative Dual SGLT1/2 Inhibitor (HM41322)
| Transporter | IC50 (nM) |
| Human SGLT1 | 54.6 |
| Human SGLT2 | 5.6 |
Data from a study on a similar dual inhibitor, HM41322, in HEK293 cells.
Experimental Protocols
In Vitro SGLT1/SGLT2 Inhibition Assay (Radiolabeled Glucose Uptake)
Objective: To determine the in vitro potency of this compound to inhibit human SGLT1 and SGLT2.
Materials:
-
HEK293 cells stably expressing human SGLT1 or SGLT2.
-
Assay buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer.
-
Wash buffer (Sodium-free): KRH buffer with NaCl replaced by an equimolar concentration of choline chloride.
-
[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG).
-
This compound stock solution in DMSO.
-
Scintillation cocktail and counter.
Procedure:
-
Seed HEK293-hSGLT1 or HEK293-hSGLT2 cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells twice with wash buffer.
-
Pre-incubate the cells for 15-30 minutes with assay buffer containing various concentrations of this compound or vehicle (DMSO).
-
Initiate glucose uptake by adding assay buffer containing [¹⁴C]AMG and the corresponding concentration of this compound.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting software.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To evaluate the effect of this compound on glucose tolerance in a rodent model of diabetes or obesity.
Materials:
-
Male db/db mice or Zucker Diabetic Fatty (ZDF) rats.[9]
-
This compound formulation for oral gavage.
-
Glucose solution (e.g., 2 g/kg).
-
Handheld glucometer and test strips.
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes).
Procedure:
-
Fast the animals overnight (e.g., 16 hours) with free access to water.[8][12]
-
Record the baseline body weight.
-
Administer this compound or vehicle orally by gavage at a specified time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Immediately after the baseline blood sample, administer the glucose solution orally by gavage.
-
Collect blood samples at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[12]
-
Measure blood glucose at each time point using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Oral Glucose Tolerance Test (OGTT) workflow.
Caption: Troubleshooting high UGE variability.
References
- 1. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotagliflozin, a dual SGLT1 and SGLT2 inhibitor: In the heart of the problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT1 and SGLT1 Inhibitors: A Role to Be Assessed in the Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism, and excretion of this compound, a dual inhibitor of SGLT1/2, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Urinary Glucose Excretion by Sodium–Glucose Cotransporter 2 Inhibitor in Patients With Different Levels of Renal Function: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drc.bmj.com [drc.bmj.com]
- 10. A low-carbohydrate diet in place of SGLT2i therapy in a patient with diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SGLT2 inhibitor versus carbohydrate-restricted isocaloric diet: reprogramming substrate oxidation in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Surgical Models for Licogliflozin Efficacy Testing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing refined surgical models to test the efficacy of licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
| Issue/Question | Possible Causes | Recommended Solutions |
| High post-operative mortality rates in rodent bariatric surgery models. [1][2] | - Anesthesia: Gaseous anesthesia can lead to higher mortality in some rodent models.[2]- Surgical inexperience: There is a significant learning curve for these procedures.[2]- Animal fragility: Certain strains, like the Goto-Kakizaki (GK) rat, are inherently more fragile.[1]- Post-operative complications: Leakage, obstruction, or stricture at the surgical site.[3] | - Anesthesia: Consider alternative anesthetic protocols and ensure proper monitoring.- Surgical training: Practice surgical techniques to reduce operating time and improve outcomes. Operating time for sleeve gastrectomy can be reduced by up to 60% and for RYGB by 35% with experience.[2]- Animal model selection: Choose a robust strain for initial studies before moving to more delicate models.- Post-operative care: Provide intensive perioperative management including fluids, antibiotics, and pain control.[1] Place animals on raised wire platforms to prevent ingestion of bedding that could cause obstructions.[3] |
| Inconsistent or lower-than-expected weight loss in the surgical group treated with this compound. | - Surgical model variability: Different bariatric surgery models (e.g., Roux-en-Y gastric bypass vs. sleeve gastrectomy) can produce different weight loss outcomes.[4]- Weight regain: A tendency for weight regain after metabolic surgery has been observed in rodent models.[4]- Diet: The type of diet (e.g., high-fat) can influence the degree of weight loss.[5]- This compound dosage: The dose of this compound may not be optimal for the specific rodent model. | - Model standardization: Ensure consistent surgical procedures and use appropriate sham controls.- Long-term monitoring: Extend the study duration to observe potential weight regain and the long-term effects of this compound.- Dietary control: Use a standardized, relevant diet and report its composition in detail.- Dose-response study: Conduct a dose-ranging study to determine the most effective dose of this compound in your model. |
| Gastrointestinal side effects (e.g., diarrhea) in animals treated with this compound. | - SGLT1 inhibition: Inhibition of SGLT1 in the intestine can lead to glucose-galactose malabsorption and subsequent diarrhea.[6][7]- High this compound dose: Higher doses are more frequently associated with gastrointestinal adverse events.[8] | - Dose adjustment: Consider lowering the dose of this compound if gastrointestinal issues are severe and impacting animal welfare.- Dietary modification: While not a primary solution, ensuring adequate hydration is crucial.- Monitor and report: Carefully document the incidence and severity of gastrointestinal side effects as part of the drug's safety profile. |
| Unexpected fluctuations in blood glucose levels. | - SGLT1/2 inhibition mechanism: this compound promotes urinary glucose excretion, which can lead to fluctuations, especially post-prandially.[9][10]- Compensatory mechanisms: Rodent models may exhibit physiological adaptations to SGLT inhibition.[7] | - Continuous Glucose Monitoring (CGM): Utilize CGM to get a more complete picture of glycemic variability.[10]- Standardized feeding times: Control for feeding-related glucose spikes by standardizing the timing of food availability.- Include appropriate controls: Compare against both sham-operated and vehicle-treated animals. |
Frequently Asked Questions (FAQs)
1. Which rodent surgical model is most appropriate for testing this compound's efficacy?
The choice of model depends on the specific research question.
-
Roux-en-Y Gastric Bypass (RYGB): A well-established model that leads to significant and sustained weight loss and improvements in glucose tolerance.[4] It is suitable for investigating the synergistic effects of this compound with surgically induced metabolic changes.
-
Vertical Sleeve Gastrectomy (VSG): Another common model that also produces significant weight loss and metabolic improvements.[4] It may be technically less challenging than RYGB.[2]
-
Genetically Obese Models (e.g., db/db mice): These models are useful for studying the effects of this compound in the context of genetic predisposition to obesity and type 2 diabetes.[11]
-
Diet-Induced Obesity (DIO) Models: These models are relevant for studying obesity that more closely mimics the human condition resulting from environmental factors.[4]
2. What is the recommended method for this compound administration in rodent models?
Oral gavage is a common and effective method for administering this compound to rodents, mimicking the clinical route of administration.[5] It is important to use a suitable vehicle, such as 0.1% Tween 80, and to administer the drug at the same time each day to ensure consistent pharmacokinetics.
3. How does this compound's dual SGLT1/2 inhibition affect the interpretation of results from surgical models?
The dual-action of this compound is a key consideration.
-
SGLT2 inhibition primarily acts in the kidneys to increase urinary glucose excretion.[12]
-
SGLT1 inhibition acts in both the intestine (delaying glucose absorption) and the kidneys (contributing to glucose excretion).[6][7] In a post-bariatric surgery model, the altered gut anatomy can influence the intestinal effects of SGLT1 inhibition. It is crucial to differentiate the effects of the surgery from the pharmacological effects of this compound. This can be achieved through meticulous study design with appropriate control groups (sham surgery + vehicle, sham surgery + this compound, bariatric surgery + vehicle, and bariatric surgery + this compound).
4. What are the key outcome measures to assess this compound's efficacy in these models?
-
Primary Endpoints:
-
Secondary Endpoints:
Data Presentation
Table 1: Summary of this compound Efficacy in Human Clinical Trials
| Parameter | Study Population | This compound Dose | Duration | Result |
| Body Weight Loss | Obese patients (BMI 35-50 kg/m ²) | 150 mg once daily | 12 weeks | 5.7% average weight loss vs. placebo.[10] |
| Body Weight Loss | Adults with overweight or obesity | 50 mg twice daily | 24 weeks | Up to 3.83% mean adjusted percent change in body weight vs. placebo.[8] |
| NT-proBNP Reduction | Patients with Type 2 Diabetes and Heart Failure | 10 mg once daily | 12 weeks | Significant reduction in NT-proBNP vs. placebo.[13] |
| Glycated Hemoglobin (HbA1c) | Patients with Type 2 Diabetes and Heart Failure | 50 mg once daily | 12 weeks | -0.58% reduction.[13] |
| Hyperinsulinemia Reduction | Women with Polycystic Ovary Syndrome (PCOS) | 50 mg three times daily | 14 days | 70% reduction in hyperinsulinemia.[14] |
Experimental Protocols
1. Rodent Model of Roux-en-Y Gastric Bypass (RYGB)
-
Animals: Male Wistar rats (or other appropriate strain) with diet-induced obesity.
-
Pre-operative care: Animals are acclimatized and maintained on a high-fat diet to induce obesity. A liquid diet may be provided for a few days pre-surgery.
-
Anesthesia: An appropriate anesthetic cocktail (e.g., ketamine/xylazine) is administered intraperitoneally.
-
Surgical Procedure:
-
A midline laparotomy is performed.
-
The stomach is exposed, and a small gastric pouch is created near the gastroesophageal junction using a surgical stapler.
-
The jejunum is identified and transected approximately 10-15 cm distal to the ligament of Treitz.
-
The distal end of the transected jejunum (the Roux limb) is brought up and anastomosed to the gastric pouch (gastrojejunostomy).
-
The proximal end of the transected jejunum is anastomosed to the Roux limb approximately 20-25 cm distal to the gastrojejunostomy (jejunojejunostomy).
-
The abdominal wall and skin are closed in layers.
-
-
Post-operative care: Animals receive post-operative analgesia (e.g., buprenorphine). They are housed individually and provided with a liquid diet for the first few days, gradually transitioning back to a solid diet. Body weight and food intake are monitored daily.
2. This compound Administration
-
Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.1% Tween 80 in sterile water).
-
Administration: The solution is administered once daily via oral gavage at a pre-determined dose (e.g., 10 mg/kg). The volume should be appropriate for the animal's weight.
-
Control Group: The control group receives the vehicle only, administered in the same manner.
3. Oral Glucose Tolerance Test (OGTT)
-
Preparation: Animals are fasted overnight (approximately 12-16 hours) with free access to water.
-
Procedure:
-
A baseline blood sample is collected from the tail vein (t=0).
-
A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
-
Blood samples are collected at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a dual SGLT1/2 inhibitor.
Caption: Experimental workflow for testing this compound in a surgical model.
Caption: Decision tree for troubleshooting unexpected animal mortality.
References
- 1. A rodent model of metabolic surgery for study of type 2 diabetes and positron emission tomography scanning of beta cell mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Development of Murine Bariatric Surgery Models: Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying weight loss and metabolic improvements in rodent models of bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload [frontiersin.org]
- 6. Development of SGLT1 and SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C23H28O7 | CID 52913524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. Mouse Models of Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. Effects of the dual sodium–glucose linked transporter inhibitor, this compound vs placebo or empagliflozin in patients with type 2 diabetes and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
strategies to minimize animal model variability in licogliflozin research
This guide provides researchers, scientists, and drug development professionals with strategies to minimize variability in animal models used for licogliflozin research. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented for clarity.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Animal and Genetic Variability
Q1: We observe significant baseline differences in glucose metabolism and body weight between animals before starting this compound treatment. What is the likely cause?
A1: Baseline variability often originates from genetic or developmental factors. Inbred mouse strains, while genetically similar, can experience genetic drift over multiple generations, leading to the development of distinct substrains with different phenotypes.[1][2] This can cause two colonies of the same strain to yield different results after years of separate breeding.[3] Even littermates can be informative controls to account for subtle genetic and maternal influences.[4]
Troubleshooting Steps:
-
Verify Genetic Background: Ensure all animals are from the same, reputable vendor and are from the same substrain (e.g., C57BL/6J vs. C57BL/6N).
-
Colony Management: If maintaining an in-house breeding colony, implement strategies to minimize genetic drift, such as periodically refreshing breeders from a central, cryopreserved stock.[1][2][5]
-
Use Littermate Controls: Whenever feasible, use littermates as the experimental and control animals to minimize genetic and early life variations.[4]
-
Acclimatization: Ensure a sufficient acclimatization period (minimum 7 days) after animal arrival to allow stabilization from shipping stress.
Q2: Could the age and sex of our animals contribute to inconsistent results in our obesity and diabetes models?
A2: Absolutely. Age and sex are critical variables. For instance, in diet-induced obesity (DIO) models, the susceptibility to weight gain and insulin resistance can vary significantly with age. Sex chromosomes, independent of gonadal sex, have been shown to influence adiposity, feeding behavior, and glucose homeostasis.[4] It is crucial to report and standardize these factors in your experimental design.
Troubleshooting Steps:
-
Standardize Age: Use animals within a narrow age range (e.g., 8-10 weeks old at the start of the study).
-
Sex-Specific Analysis: House males and females separately and analyze their data independently unless the experimental design specifically aims to compare sexes.
-
Consistent Sourcing: Obtain animals at the same age for every cohort to avoid developmental differences.
Section 2: Environmental and Husbandry Variability
Q1: We are concerned that adding environmental enrichment for animal welfare will increase the variability of our data. Is this a valid concern?
A1: This is a common concern, but studies have shown that environmental enrichment does not necessarily increase phenotypic variation and can, in fact, improve the validity of the animal model.[6][7] Animals in barren, non-enriched environments can develop abnormal behaviors and physiological stress responses that may impact the translatability of research findings.[6] Providing enrichment can normalize the animal's physiology and behavior, potentially leading to more robust and reproducible data.[7][8]
Recommendations:
-
Standardize Enrichment: Implement a consistent enrichment program for all animals (both control and treatment groups). This could include nesting material, shelters, or gnawing objects.
-
Document Everything: Clearly describe the type and schedule of enrichment in your methods and publications to ensure reproducibility.
-
Avoid Barren Cages: Standard laboratory housing with no stimulation can be a stressor, which is an uncontrolled variable in itself.[6]
Q2: How critical are factors like diet composition and light cycles for studies on a metabolic drug like this compound?
A2: These factors are paramount. Rodents are highly sensitive to their environment, and minor changes can significantly alter metabolic outcomes.[9]
-
Diet: In diet-induced obesity models, the specific composition of the high-fat diet (HFD) is a major determinant of the phenotype.[10][11] Even minor batch-to-batch variations in feed can introduce variability.
-
Light Cycle: Rodents are nocturnal. Disruptions to the light-dark cycle can alter feeding behavior, hormonal rhythms, and overall metabolism, impacting drug efficacy and toxicity profiles.
| Parameter | Recommended Standard | Rationale |
| Light/Dark Cycle | 12 hours light / 12 hours dark | Maintains normal circadian rhythms affecting metabolism. |
| Temperature | 20-26°C (68-79°F) | Avoids cold or heat stress, which alters metabolic rate. |
| Humidity | 30-70% | Prevents respiratory issues and dehydration. |
| Diet Source | Single, reputable vendor and same diet lot number for the entire study | Minimizes variability in macronutrient and micronutrient content.[10] |
| Cage Density | Consistent number of animals per cage | Avoids stress from overcrowding or social isolation. |
| Table 1: Key Environmental Parameters for Standardization |
Section 3: Procedural Variability
Q1: Our team members seem to get different results when dosing animals via oral gavage. How can we standardize this procedure?
A1: Oral gavage is a technically demanding procedure, and improper or inconsistent technique is a major source of variability and animal stress.[12][13] Complications can include esophageal or stomach perforation, accidental administration into the lungs, and induction of a significant stress response that can alter physiological readouts.[14] A standardized operating procedure (SOP) is essential.
Troubleshooting Steps:
-
Training and Competency: Ensure all personnel are thoroughly trained and demonstrate proficiency before performing the procedure on study animals.[15]
-
Correct Equipment: Use the appropriate size and type of gavage needle for the animal's weight and age. Flexible or ball-tipped needles are generally safer.[13][16]
-
Volume and Dosing: Do not exceed the maximum recommended dosing volume (typically 10 mL/kg for mice) to avoid reflux and aspiration.[14][16] Calculate the dose for each animal based on its most recent body weight.
-
Animal Restraint: Use a firm but gentle restraint technique that aligns the head and body to create a straight path to the esophagus.[14][15]
Q2: We are seeing high variability in our terminal blood glucose measurements. What procedural aspects should we check?
A2: Variability in terminal measurements can stem from inconsistencies in the final hours of the experiment.
-
Fasting State: Ensure all animals are fasted for the same duration before terminal sample collection, if required by the protocol.
-
Time of Day: Collect samples at the same time of day for all animals to control for circadian variations in hormone and glucose levels.
-
Anesthesia: If used, ensure the type of anesthetic and duration of exposure are consistent, as many anesthetics can affect blood glucose levels.
-
Sample Handling: Use the same collection site (e.g., cardiac puncture, retro-orbital sinus) and tube type (e.g., with appropriate anticoagulant and glycolysis inhibitor) for all animals. Process all samples identically and in a timely manner.
Detailed Experimental Protocols
Protocol 1: Standardized Oral Gavage Administration of this compound
This protocol is adapted from standard institutional guidelines.[14][15][16]
1. Materials:
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Syringes (1 mL or 3 mL).
-
Appropriately sized oral gavage needles (see Table 2).
-
Scale for weighing animals.
| Animal | Weight Range (g) | Recommended Gauge | Needle Type |
| Mouse | 15-20 | 22g | Straight or Curved, Flexible Plastic or Stainless Steel |
| Mouse | 20-25 | 20g | Straight or Curved, Flexible Plastic or Stainless Steel |
| Mouse | >25 | 18g | Straight or Curved, Flexible Plastic or Stainless Steel |
| Rat | 200-300 | 18g | Straight or Curved, Flexible Plastic or Stainless Steel |
| Rat | >300 | 16g | Straight or Curved, Flexible Plastic or Stainless Steel |
| Table 2: Recommended Oral Gavage Needle Sizes for Mice and Rats [13][14][16] |
2. Procedure:
-
Dose Calculation: Weigh each animal immediately before dosing. Calculate the precise volume of the this compound suspension to be administered based on a mg/kg dosage. The maximum recommended volume is 10 mL/kg.[14][16]
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib and mark the tube. This prevents insertion too far, which can perforate the stomach.[14]
-
Animal Restraint: Scruff the mouse firmly, grasping the skin over the shoulders so the forelegs are extended. For rats, hold the animal near the thoracic region while supporting the lower body. The head should be gently extended back to create a straight line through the neck and esophagus.[15][16]
-
Needle Insertion: Gently insert the needle into the mouth, passing it along the animal's upper palate towards the back of the throat. The animal should swallow as the tube enters the esophagus. The tube should pass easily without resistance. If resistance is met, do not force it. Withdraw and try again.[14][16]
-
Substance Administration: Once the needle is in place, slowly administer the substance from the syringe. Do not rotate the needle during administration.[15]
-
Withdrawal and Monitoring: After dosing, gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 15 minutes for any signs of respiratory distress, which could indicate improper administration.[12][15]
Data Presentation & Visualization
Example Data
While preclinical animal data for this compound is proprietary, results from clinical trials can provide an expectation for the type and magnitude of effects. The following table summarizes weight loss data from a 24-week study in humans with overweight or obesity to illustrate how results can be structured.
| Treatment Group (Dose) | N | Mean Adjusted Percent Weight Change from Baseline (95% CI) |
| Placebo | 77 | -0.10% (-1.08% to 0.88%) |
| This compound 2.5 mg QD | 77 | -0.45% (-1.51% to 0.61%) |
| This compound 10 mg QD | 77 | -2.00% (-3.07% to -0.93%) |
| This compound 50 mg QD | 78 | -2.86% (-3.93% to -1.79%) |
| This compound 150 mg QD | 77 | -3.73% (-5.04% to -2.49%) |
| This compound 50 mg BID | 75 | -3.83% (-5.26% to -2.48%) |
| Table 3: Example Data Structure: Percent Body Weight Change in a 24-Week this compound Clinical Study. Data adapted from a study in humans.[17] (QD = once daily; BID = twice daily). |
Diagrams: Pathways and Workflows
References
- 1. animalab.eu [animalab.eu]
- 2. Strategies to minimize genetic drift and maximize experimental reproducibility in mouse research | Animalab [animalab.eu]
- 3. Genetic drift in GA mouse studies | NC3Rs [nc3rs.org.uk]
- 4. escholarship.org [escholarship.org]
- 5. Genetic Drift – What It Is and How to Minimize Its Impact on Your Research [resources.jax.org]
- 6. The Contribution of Environmental Enrichment to Phenotypic Variation in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of animal models to diabetes research: Its history, significance, and translation to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Licogliflozin Versus Metformin in Models of Polycystic Ovary Syndrome
An objective comparison of the experimental data on licogliflozin and metformin in preclinical models of Polycystic Ovary Syndrome (PCOS) reveals distinct and overlapping mechanisms of action with significant implications for therapeutic development. While metformin has a long-standing history in PCOS management, the dual SGLT1/2 inhibitor this compound, and its class of SGLT inhibitors, present a novel approach targeting metabolic dysregulation central to the syndrome.
This guide synthesizes the available preclinical data to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis of these two agents. Due to the limited availability of direct preclinical studies on this compound in PCOS models, this guide incorporates data from other SGLT-2 inhibitors, such as empagliflozin and canagliflozin, as a proxy to elucidate the potential preclinical profile of this compound, a dual SGLT1/2 inhibitor.
Comparative Efficacy: A Tabular Summary of Preclinical Findings
The following tables summarize the quantitative data from preclinical studies investigating the effects of metformin and SGLT-2 inhibitors in various animal models of PCOS.
Table 1: Effects on Hormonal Profile
| Parameter | Animal Model | Metformin | SGLT-2 Inhibitors (as proxy for this compound) |
| Testosterone | Letrozole-induced rats | Decreased | Decreased (Canagliflozin) |
| DHT-induced mice | Mildly improved | - | |
| Luteinizing Hormone (LH) | Letrozole-induced rats | Decreased | Decreased (Canagliflozin) |
| LH/FSH Ratio | Letrozole-induced rats | Decreased | - |
| Estradiol (E2) | Letrozole-induced mice | Increased | Increased (Canagliflozin) |
| Anti-Müllerian Hormone (AMH) | - | - | - |
| Sex Hormone-Binding Globulin (SHBG) | - | - | - |
Table 2: Effects on Metabolic Parameters
| Parameter | Animal Model | Metformin | SGLT-2 Inhibitors (as proxy for this compound) |
| Body Weight | Letrozole-induced mice | Significantly reduced | Decreased (Empagliflozin) |
| DHT-induced mice | Significantly reduced | - | |
| Fasting Glucose | Letrozole-induced mice | Improved | Reduced (Canagliflozin) |
| Insulin Resistance (HOMA-IR) | Letrozole-induced mice | Improved | - |
| Glucose Tolerance (OGTT) | Letrozole-induced mice | Improved | - |
| Lipid Profile (Triglycerides, Cholesterol) | Letrozole-induced mice | Improved | - |
Table 3: Effects on Ovarian Morphology
| Parameter | Animal Model | Metformin | SGLT-2 Inhibitors (as proxy for this compound) |
| Cystic Follicles | Letrozole-induced rats | Reduced | Reduced (Canagliflozin) |
| Letrozole-induced mice | Reduced | - | |
| Corpus Luteum Number | DHT-induced mice | Mildly improved | Increased (Canagliflozin) |
| Granulosa Cell Layer | Letrozole-induced rats | Improved | - |
| Theca Cell Layer | Letrozole-induced rats | Improved | - |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The distinct and convergent mechanisms of action of metformin and SGLT inhibitors in the context of PCOS are illustrated below.
Caption: Comparative signaling pathways of Metformin and this compound in PCOS.
Caption: Generalized experimental workflow for preclinical PCOS studies.
Detailed Experimental Protocols
A comprehensive understanding of the preclinical data necessitates a detailed examination of the experimental methodologies employed.
Metformin in Letrozole-Induced PCOS Rat Model
-
Animal Model: Female Sprague-Dawley or Wistar rats (typically 6-8 weeks old).
-
PCOS Induction: Oral administration of letrozole (1 mg/kg body weight) daily for 21 consecutive days. Letrozole is an aromatase inhibitor that blocks the conversion of androgens to estrogens, leading to hyperandrogenism and the development of PCOS-like characteristics.
-
Treatment Protocol: Following PCOS induction, rats are treated with metformin (dosages vary across studies, commonly ranging from 50 to 500 mg/kg body weight) administered orally via gavage for a period of 4 to 8 weeks.
-
Key Experiments and Assays:
-
Estrous Cyclicity: Daily vaginal smear analysis to monitor the stages of the estrous cycle.
-
Hormonal Analysis: Serum levels of testosterone, LH, FSH, and estradiol are measured using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Metabolic Assessment: Oral glucose tolerance test (OGTT) and insulin tolerance test (ITT) are performed to evaluate glucose metabolism and insulin sensitivity. Fasting blood glucose and insulin levels are also measured.
-
Ovarian Morphology: Ovaries are collected, weighed, and processed for histological examination (H&E staining) to assess the presence of cystic follicles, the thickness of the theca and granulosa cell layers, and the number of corpora lutea.
-
SGLT-2 Inhibitors in Preclinical PCOS Models (Proxy for this compound)
-
Animal Model: Female Wistar rats or C57BL/6J mice.
-
PCOS Induction:
-
Letrozole-induced: Similar to the metformin protocol, letrozole is administered to induce a hyperandrogenic state.
-
Dihydrotestosterone (DHT)-induced: Continuous release pellets of DHT are implanted subcutaneously to create a hyperandrogenic and insulin-resistant PCOS phenotype.
-
Estradiol Valerate-induced: A single intramuscular injection of estradiol valerate can induce a polycystic ovarian morphology.
-
-
Treatment Protocol: SGLT-2 inhibitors such as empagliflozin (e.g., 10 mg/kg/day) or canagliflozin (e.g., 10 mg/kg/day) are administered orally for several weeks.
-
Key Experiments and Assays: The experimental procedures are largely similar to those described for metformin, focusing on the assessment of hormonal profiles, metabolic parameters (including body weight and adiposity), and ovarian histology.
Concluding Remarks
The available preclinical evidence strongly supports the efficacy of metformin in ameliorating both the reproductive and metabolic deficits characteristic of PCOS in animal models. Its primary mechanism appears to be centered on the activation of AMPK, leading to improved insulin sensitivity and reduced hepatic glucose output.
While direct preclinical comparisons are lacking for this compound, data from other SGLT-2 inhibitors suggest a promising alternative therapeutic avenue. By promoting glycosuria and reducing intestinal glucose absorption (in the case of dual SGLT1/2 inhibitors like this compound), these agents effectively reduce caloric load and improve glycemic control, which in turn can positively impact the hormonal imbalances in PCOS.
Future preclinical studies directly comparing this compound and metformin in standardized PCOS animal models are warranted to definitively delineate their comparative efficacy and to further elucidate the potential synergistic effects of targeting both insulin resistance and glucose transport in the management of this complex syndrome.
Comparative Safety Analysis of SGLT2 Inhibitors: A Guide for Researchers
A comprehensive review of the safety profiles of leading Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. This guide provides a detailed comparison of adverse event data from landmark clinical trials, outlines experimental methodologies, and visualizes key mechanistic pathways.
This technical guide is intended for researchers, scientists, and drug development professionals, offering an objective comparative analysis of the safety profiles of various SGLT2 inhibitors. The information is compiled from extensive meta-analyses and data from pivotal cardiovascular and renal outcome trials.
Quantitative Safety Data Summary
The following table summarizes the incidence of key adverse events associated with canagliflozin, dapagliflozin, and empagliflozin as reported in major clinical trials. Rates are presented as events per 1000 patient-years or percentages, with Hazard Ratios (HR) and 95% Confidence Intervals (CI) where available, to provide a comparative perspective against placebo or other active comparators.
| Adverse Event | Canagliflozin (CANVAS Program) | Dapagliflozin (DECLARE-TIMI 58) | Empagliflozin (EMPA-REG OUTCOME) | Notes |
| Lower-Limb Amputation | 6.3 vs 3.4 per 1000 patient-years (HR 1.97, 95% CI 1.41-2.75)[1][2] | No significant increase reported[3] | No significant increase reported[4] | The risk with canagliflozin was a notable finding from the CANVAS program. Subsequent studies like CREDENCE did not show the same elevated risk.[5][6] The risk may be a class effect, though evidence for dapagliflozin and empagliflozin is less definitive.[7] |
| Diabetic Ketoacidosis (DKA) | Small increased risk reported | 0.3% vs 0.1% (P=0.02)[8] | Increased risk reported, though rare[9][10] | SGLT2 inhibitors as a class are associated with a rare but serious risk of DKA.[5][11][12][13] |
| Genital Mycotic Infections | Increased incidence | Increased incidence | Increased incidence | A consistent finding across all major SGLT2 inhibitors.[3][9] |
| Urinary Tract Infections (UTI) | No significant difference | No significant difference | No significant difference | While the mechanism suggests a potential risk, large clinical trials have generally not shown a statistically significant increase in UTIs compared to placebo.[3][14] |
| Fournier's Gangrene | Rare cases reported | Rare cases reported | Rare cases reported | A rare but serious necrotizing fasciitis of the perineum has been associated with the SGLT2 inhibitor class.[1][15] |
| Bone Fracture | 15.4 vs 11.9 per 1000 patient-years (HR 1.26, 95% CI 1.04-1.52)[2] | No significant difference | No significant difference | The increased risk of fracture with canagliflozin in the CANVAS trial was not observed in the CANVAS-R or CREDENCE trials.[2][5][16] |
| Acute Kidney Injury (AKI) | Protective effect suggested | Protective effect suggested | Protective effect suggested | Meta-analyses suggest SGLT2 inhibitors may have a protective effect against AKI.[14][17][18] |
| Volume Depletion | Increased incidence | Increased incidence | Increased incidence | Related to the diuretic effect of SGLT2 inhibitors.[17][19] |
| Major Adverse Cardiovascular Events (MACE) | Reduced risk (HR 0.86, 95% CI 0.75-0.97)[1][2] | Neutral effect on MACE (HR 0.93, 95% CI 0.84-1.03)[8] | Reduced risk (HR 0.86, 95% CI 0.74-0.99) | All three have demonstrated cardiovascular safety, with canagliflozin and empagliflozin showing a reduction in MACE. |
| Hospitalization for Heart Failure | Reduced risk (HR 0.67, 95% CI 0.52-0.87)[2] | Reduced risk (4.9% vs 5.8%; HR 0.83, 95% CI 0.73-0.95)[8] | Reduced risk (HR 0.65, 95% CI 0.50-0.85)[20] | A consistent cardiovascular benefit observed across the class. |
Experimental Protocols of Key Clinical Trials
CANVAS Program (Canagliflozin)
-
Design: The CANVAS Program integrated data from two double-blind, randomized, placebo-controlled trials: CANVAS and CANVAS-R.[12][13][18]
-
Participants: A total of 10,142 patients with type 2 diabetes who had either a history of symptomatic atherosclerotic cardiovascular disease or were at high risk for cardiovascular events.[12]
-
Intervention: Patients were randomly assigned to receive canagliflozin (100 mg or 300 mg daily) or placebo, in addition to standard of care.[14][21]
-
Primary Outcome: The primary endpoint was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[13]
-
Key Safety Assessments: Adjudicated outcomes for amputation, fractures, and other adverse events of interest.[12][13]
DECLARE-TIMI 58 (Dapagliflozin)
-
Design: A multi-national, randomized, double-blind, placebo-controlled Phase IIIB trial.[20]
-
Participants: 17,160 patients with type 2 diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors for it.[8]
-
Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.[22]
-
Primary Efficacy Outcomes: Co-primary endpoints were the incidence of MACE and a composite of cardiovascular death or hospitalization for heart failure.
-
Primary Safety Outcome: A composite of cardiovascular death, myocardial infarction, or ischemic stroke.[8]
EMPA-REG OUTCOME (Empagliflozin)
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11]
-
Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.[23]
-
Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of care.[11]
-
Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (MACE).[11]
-
Key Secondary Outcome: A composite of the primary outcome plus hospitalization for unstable angina.[15]
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for key adverse events associated with SGLT2 inhibitors.
References
- 1. Risk of genital and urinary tract infections associated with SGLT‐2 inhibitors as an add‐on therapy to metformin in patients with type 2 diabetes mellitus: A retrospective cohort study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcsrr.org [ijcsrr.org]
- 3. limbpreservationsociety.org [limbpreservationsociety.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 8. jacc.org [jacc.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gpnotebook.com [gpnotebook.com]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. drugsincontext.com [drugsincontext.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The landmark DECLARE-TIMI 58 cardiovascular outcomes trial of Farxiga in patients with type-2 diabetes to be featured at AHA 2018 [astrazeneca.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Rationale, design and baseline characteristics of the CANagliflozin cardioVascular Assessment Study–Renal (CANVAS‐R): A randomized, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rxfiles.ca [rxfiles.ca]
- 23. ti.ubc.ca [ti.ubc.ca]
Independent Validation of Licogliflozin Clinical Trial Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published clinical trial findings for licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2). While direct independent validation of the initial industry-sponsored trials is limited in the public domain, this document aims to objectively present the available data, compare it with findings for other SGLT inhibitors, and provide detailed experimental context to aid in critical evaluation.
Efficacy of this compound: Summary of Key Clinical Trial Data
Clinical trials have investigated the efficacy of this compound in various patient populations, primarily focusing on its effects on weight management and glycemic control. The majority of the available data originates from studies sponsored by Novartis Pharmaceuticals.
Table 1: Efficacy of this compound in Patients with Obesity
| Trial Identifier/Source | Treatment Group (Dosage) | Duration | Mean Change in Body Weight from Baseline | Percentage of Patients with ≥5% Weight Loss |
| He et al., 2019[1] | This compound 150 mg once daily | 12 weeks | -6.4 kg | Not Reported |
| Bays et al., 2020[2] | This compound 150 mg once daily | 24 weeks | -4.1% (placebo-subtracted) | 42.9% |
| Bays et al., 2020[2] | This compound 50 mg twice daily | 24 weeks | -3.83% (placebo-subtracted) | 45.3% |
Table 2: Efficacy of this compound in Patients with Type 2 Diabetes (T2D)
| Trial Identifier/Source | Treatment Group (Dosage) | Duration | Mean Change in HbA1c from Baseline | Mean Change in Body Weight from Baseline |
| He et al., 2019[1] | This compound (single and multiple doses) | 14 days | -0.6% (estimated from glucose reduction) | Not Reported |
| Harrison et al., 2022 (NASH study)[3] | This compound 150 mg once daily | 12 weeks | Not the primary endpoint | Not Reported |
Comparison with Other SGLT Inhibitors
To provide context, the following table summarizes the efficacy of the dual SGLT1/2 inhibitor sotagliflozin and the class of SGLT2 inhibitors.
Table 3: Efficacy of Sotagliflozin and SGLT2 Inhibitors in Type 1 and Type 2 Diabetes
| Drug Class/Drug | Population | Mean Change in HbA1c from Baseline (vs. Placebo) | Mean Change in Body Weight from Baseline (vs. Placebo) | Source |
| Sotagliflozin (Dual SGLT1/2 Inhibitor) | Type 1 Diabetes | -0.34% to -0.42% | -1.33 kg to -3.54% | [4][5][6] |
| SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin, Dapagliflozin) | Type 2 Diabetes | Variable, generally significant reductions | Significant reductions | [7] |
Safety and Tolerability of this compound
The most frequently reported adverse events associated with this compound are gastrointestinal in nature.
Table 4: Common Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Incidence in this compound Groups | Incidence in Placebo Groups | Source |
| Diarrhea | 49% - 90% | 25% - 43% | [1][3] |
| Nausea | Reported, incidence variable | Reported, incidence variable | [3] |
| Abdominal Pain | 25% - 43% | 9% - 11% | [1] |
| Flatulence | 25% - 43% | 9% - 11% | [1] |
Experimental Protocols
Study Design from He et al., 2019 (First-in-Human Study)
-
Objective: To assess the effects of this compound on body weight, metabolic parameters, and incretin hormones in patients with obesity and/or T2D.[1]
-
Study Arms:
-
Key Outcome Measures:
Study Design from Bays et al., 2020 (Dose-Ranging Study)
-
Objective: To explore the dose-response of this compound on body weight in adults with overweight or obesity.[2]
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study, followed by a 24-week extension phase.[2]
-
Participants: Adults aged 18 to 75 years with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one obesity-related complication.[2]
-
Intervention:
-
Part 1 (24 weeks): Eight different doses and regimens of this compound (2.5 mg, 10 mg, 50 mg, and 150 mg once daily; 2.5 mg, 5 mg, 25 mg, and 50 mg twice daily) or placebo.[2]
-
Part 2 (24 weeks): Participants on this compound were switched to lower maintenance doses (25 mg or 35 mg once daily), while the placebo group was re-randomized to this compound or placebo.[8]
-
-
Key Outcome Measures:
Visualizing the Mechanism of Action
Signaling Pathway of Dual SGLT1/2 Inhibition
The primary mechanism of this compound involves the inhibition of two key glucose transporters: SGLT1 and SGLT2.[9][10] SGLT2 is predominantly responsible for glucose reabsorption in the kidneys, while SGLT1 plays a major role in glucose absorption in the intestine and also contributes to renal glucose reabsorption.[9][10] By inhibiting both, this compound reduces glucose uptake from the gut and increases glucose excretion in the urine, leading to a net caloric deficit and improved glycemic control.[11][12]
Dual inhibition of SGLT1 and SGLT2 by this compound.
Experimental Workflow for a Dose-Ranging Clinical Trial
The following diagram illustrates a typical workflow for a dose-ranging clinical trial, similar to the design of the Bays et al. (2020) study.
A typical dose-ranging clinical trial workflow.
Signaling Pathway of Incretin (GLP-1 and PYY) Secretion
Inhibition of intestinal SGLT1 by this compound is thought to increase the concentration of glucose in the gut lumen, which in turn stimulates L-cells to release incretin hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[13][14][15] These hormones play a role in glucose homeostasis and appetite regulation.[16][17][18]
References
- 1. ajmc.com [ajmc.com]
- 2. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of dual SGLT 1/2 inhibitor sotagliflozin in type 1 diabetes: meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, “head‐to‐head” studies comparing different SGLT2 inhibitors are definitely needed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of SGLT1 and SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. The Pathophysiological Basis of Diabetic Kidney Protection by Inhibition of SGLT2 and SGLT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pathophysiological Basis of Diabetic Kidney Protection by Inhibition of SGLT2 and SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Transcriptomics of Tissues from SGLT Inhibitor-Treated Animals: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Sodium-Glucose Cotransporter (SGLT) inhibitors on various tissues in animal models. The experimental data presented is based on studies with SGLT2 and dual SGLT1/2 inhibitors, offering insights into the potential transcriptomic landscape following treatment with licogliflozin.
This compound, a dual inhibitor of SGLT1 and SGLT2, is under investigation for its therapeutic potential.[1][2][3] While direct comparative transcriptomic studies on this compound in animal tissues are not yet extensively published, valuable insights can be gleaned from studies on other SGLT inhibitors that share a similar mechanism of action. This guide synthesizes findings from transcriptomic analyses of tissues from animals treated with SGLT inhibitors like dapagliflozin and empagliflozin to provide a comparative overview.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key differentially expressed genes (DEGs) and affected pathways in different tissues from animal models treated with SGLT inhibitors. This data provides a basis for understanding the potential molecular mechanisms underlying the therapeutic effects and side effects of this class of drugs.
Table 1: Comparative Transcriptomic Analysis in Kidney Proximal Tubules of Diabetic Mice Treated with Dapagliflozin
| Gene/Pathway Category | Direction of Change in Diabetic Mice vs. Wild-Type | Effect of Dapagliflozin Treatment | Reference |
| Anionic transport | Downregulated | Restored towards normal levels | [4][5] |
| Unsaturated fatty acid metabolism | Downregulated | Restored towards normal levels | [4][5] |
| Carboxylic acid metabolism | Downregulated | Restored towards normal levels | [4][5] |
| Multiple metabolic pathways | Altered | Restored transcription | [5] |
| Transporters and channels | ~10% of 526 detectable transporters downregulated | ~60% of downregulated transporters restored | [4][5] |
Table 2: Liver Transcriptomic Analysis in Type 2 Diabetic Rats Treated with Empagliflozin
| Gene/Pathway Category | Direction of Change | Key Genes Involved | Reference |
| Metal ion binding pathway | Upregulated and Downregulated Genes | Not specified | [6] |
| Negative regulation of transcription from RNA polymerase II promoter pathway | Upregulated and Downregulated Genes | Not specified | [6] |
| Lipogenic gene expression | Reduced | Not specified | [6] |
Table 3: Myocardial Gene Expression Analysis in Type 2 Diabetic Mice Treated with Dapagliflozin
| Gene/Pathway Category | Direction of Change with Dapagliflozin | Key Genes/Markers | Reference |
| Glycolysis and pyruvate utilization | Decreased | Not specified | [7] |
| Antioxidant enzymes | Induced | Not specified | [7] |
| Hypoxia markers | Decreased | Not specified | [7] |
| Inflammation pathways | Decreased | Not specified | [7] |
| Apoptosis pathways | Decreased | Not specified | [7] |
| Hypertrophy pathways | Decreased | Not specified | [7] |
| Fibroblast growth factor-21 (FGF-21) | Increased | Fgf21 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited transcriptomic studies.
Protocol 1: Transcriptomics of Kidney Proximal Tubules
-
Animal Model: Male adult DBA wild-type (WT) and diabetic Akita mice.[4][5]
-
Treatment: Dapagliflozin (10 mg/kg diet) administered for 2 weeks.[4][5]
-
Tissue Collection: Immunostaining-guided laser capture microdissection was used to isolate SGLT2-positive proximal tubule segments from frozen kidney tissue samples.[4][5][9]
-
RNA Extraction and Sequencing: Total RNA was extracted from the captured tubular segments, and RNA sequencing was performed to determine the gene expression profiles.[4][5]
-
Data Analysis: Differential gene expression analysis was conducted to compare the transcriptomes of diabetic mice with and without dapagliflozin treatment to that of wild-type mice.[4][5]
Protocol 2: Liver Transcriptomic Analysis
-
Animal Model: Male rats with type 2 diabetes induced by a high-fat diet and streptozotocin injection.[6]
-
Treatment: Empagliflozin was administered to the treatment group.[6]
-
Tissue Collection: Liver tissue samples were collected from all groups of rats.[6]
-
RNA Extraction and Sequencing: Total RNA was extracted from the liver tissues, followed by library preparation and transcriptome sequencing.[6]
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the empagliflozin-treated group and the diabetic model group.[6]
Protocol 3: Myocardial Gene Expression Analysis
-
Animal Model: BTBR mice with type 2 diabetes.[7]
-
Treatment: Dapagliflozin was administered to the treatment group.
-
Tissue Collection: Heart tissue was collected from the animals.[7]
-
RNA Extraction and Sequencing: RNA sequencing was performed on the heart tissue samples.[7]
-
Data Analysis: Differential expression and pathway analysis (e.g., Ingenuity Pathway Analysis) were conducted to identify the effects of dapagliflozin on cardiac gene expression. Selected markers were confirmed by RT-PCR and Western blot.[7]
Mandatory Visualization
The following diagrams illustrate key concepts related to the comparative transcriptomics of SGLT inhibitor-treated tissues.
Caption: Logical flow of this compound's action and its transcriptomic consequences.
Caption: Experimental workflow for comparative transcriptomics of SGLT inhibitors.
Caption: Key signaling pathways affected by SGLT2 inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Transcriptomics of SGLT2-positive early proximal tubule segments in mice: response to type 1 diabetes, SGLT1/2 inhibition, or GLP1 receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver Transcriptomic Reveals Novel Pathways of Empagliflozin Associated With Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Dapagliflozin on Myocardial Gene Expression in BTBR Mice with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with dapagliflozin increases FGF-21 gene expression and reduces triglycerides content in myocardial tissue of genetically obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Licogliflozin
For Immediate Implementation by Laboratory Personnel
The proper disposal of investigational compounds like Licogliflozin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance and builds trust in our commitment to responsible research. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste generated in a research setting.
I. Hazard Profile of this compound
Before handling this compound, it is imperative to be fully aware of its hazard profile. This information dictates the necessary safety precautions and the appropriate disposal route.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1][2] | pictogram GHS07 | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] | pictogram GHS07 | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1] | pictogram GHS07 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Aquatic Hazard | Acute Category 1, Chronic Category 1: Very toxic to aquatic life with long lasting effects.[2] | pictogram GHS09 | P273: Avoid release to the environment. P391: Collect spillage.[2] |
II. Step-by-Step Disposal Protocol for this compound Waste
All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate this compound waste from non-hazardous and other types of chemical waste.
-
Use designated, clearly labeled hazardous waste containers.
-
Never mix this compound waste with incompatible chemicals.[3]
2. Waste Container Selection and Labeling:
-
Container Type: Use chemically compatible, leak-proof containers with secure closures.[3] For solid waste (e.g., contaminated gloves, vials), use a designated pail or drum. For liquid waste, use a labeled, sealed jerry can or bottle.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).
3. Handling and Storage of this compound Waste:
-
PPE: Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound waste.[1][2]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from drains and water sources.[1][2] Ensure secondary containment is in place to prevent spills.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., diatomite, universal binders).[1] Collect the contaminated material into a hazardous waste container. Decontaminate the surface with a suitable solvent like alcohol.[1]
4. Final Disposal Procedure:
-
All this compound waste must be disposed of through an approved hazardous waste management service.[2][4]
-
DO NOT dispose of this compound down the drain or in the regular trash.[3][5] This is crucial to prevent environmental contamination due to its high aquatic toxicity.[2]
-
Follow your institution's specific procedures for arranging the collection of hazardous chemical waste. This typically involves completing a hazardous waste disposal form and scheduling a pickup.
III. Experimental Workflow for Waste Handling
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated during laboratory experiments.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.
References
Essential Safety and Logistical Information for Handling Licogliflozin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients (APIs) like Licogliflozin is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a dual SGLT1/SGLT2 inhibitor.[1][2][3][4] According to the Safety Data Sheets (SDS), this compound presents several hazards that necessitate specific safety precautions.[5][6] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6] It is also very toxic to aquatic life with long-lasting effects.[5] Therefore, adherence to proper PPE protocols is crucial.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Eyes | Safety goggles with side-shields | Must be worn to protect against splashes and dust.[5][6] |
| Hands | Protective gloves | Chemically resistant gloves should be worn.[5][6] |
| Body | Impervious clothing | A lab coat or other protective clothing is necessary to prevent skin contact.[5][6] |
| Respiratory | Suitable respirator | Use in a well-ventilated area. A respirator may be required if dust is generated.[5][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure risks and prevent contamination.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6] A chemical fume hood is recommended, especially when working with the powdered form.
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the work area.[5][6]
Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: When weighing the powdered form, do so in a chemical fume hood to avoid inhalation of dust.[6] Use appropriate tools to minimize dust generation.
-
Solution Preparation: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[5][6] Decontaminate all work surfaces and equipment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Disposal
-
Chemical Waste: All unused this compound and solutions must be disposed of as hazardous chemical waste.[5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and liners, should be considered contaminated and disposed of as hazardous waste.
-
Container Disposal: The original container should be rinsed and disposed of according to institutional guidelines for chemical waste.
Table 2: Hazard and Disposal Information for this compound
| Hazard Statement | GHS Classification | Disposal Precautionary Statement |
| Harmful if swallowed[5][6] | Acute toxicity, Oral (Category 4) | P501: Dispose of contents/ container to an approved waste disposal plant.[5] |
| Causes skin irritation[6] | Skin corrosion/irritation (Category 2) | |
| Causes serious eye irritation[6] | Serious eye damage/eye irritation (Category 2A) | |
| May cause respiratory irritation[6] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | |
| Very toxic to aquatic life with long lasting effects[5] | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[5] |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
